2-(1H-indol-3-yl)-2-methylpropan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1H-indol-3-yl)-2-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-12(2,8-13)10-7-14-11-6-4-3-5-9(10)11/h3-7,14H,8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRFYKZLWPFRQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50165698 | |
| Record name | Indole, 3-(2-amino-1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50165698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15467-31-9 | |
| Record name | β,β-Dimethyl-1H-indole-3-ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15467-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indole, 3-(2-amino-1,1-dimethylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015467319 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indole, 3-(2-amino-1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50165698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic and Structural Elucidation of 2-(1H-indol-3-yl)-2-methylpropan-1-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic characteristics of the novel compound 2-(1H-indol-3-yl)-2-methylpropan-1-amine. Due to the limited availability of direct experimental data for this specific molecule, this document presents predicted spectroscopic data based on the analysis of its structural analogues and established principles of NMR, IR, and mass spectrometry. The information herein is intended to serve as a reference for researchers involved in the synthesis, characterization, and application of new indole-containing compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the analysis of its constituent functional groups—a primary amine, a 3-substituted indole ring, and a neopentyl-like carbon skeleton—and comparison with data from structurally related molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.10 | br s | 1H | Indole N-H |
| ~7.65 | d | 1H | Ar-H (H4) |
| ~7.35 | d | 1H | Ar-H (H7) |
| ~7.20 | t | 1H | Ar-H (H6) |
| ~7.12 | t | 1H | Ar-H (H5) |
| ~7.05 | s | 1H | Ar-H (H2) |
| ~2.80 | s | 2H | -CH₂-NH₂ |
| ~1.50 | br s | 2H | -NH₂ |
| ~1.20 | s | 6H | -C(CH₃)₂ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~136.5 | C7a |
| ~127.0 | C3a |
| ~122.5 | C2 |
| ~122.0 | C6 |
| ~119.5 | C5 |
| ~119.0 | C4 |
| ~113.0 | C3 |
| ~111.0 | C7 |
| ~50.0 | -CH₂-NH₂ |
| ~35.0 | -C(CH₃)₂ |
| ~25.0 | -C(CH₃)₂ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3300 | Medium, Sharp (doublet) | N-H stretch (primary amine) |
| ~3300 | Broad | N-H stretch (indole) |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~2950-2850 | Strong | C-H stretch (aliphatic) |
| ~1620 | Medium | N-H bend (primary amine) |
| ~1450 | Medium | C=C stretch (aromatic) |
| ~740 | Strong | C-H bend (ortho-disubstituted) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment |
| 188 | [M]⁺ (Molecular Ion) |
| 130 | [M - C(CH₃)₂NH₂]⁺ |
| 58 | [C(CH₃)₂NH₂]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for this compound. These protocols are based on standard practices for the characterization of novel organic compounds, particularly indole alkaloids and primary amines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Use a 30-degree pulse width.
-
Set the relaxation delay to 2 seconds.
-
Acquire 16 scans.
-
Process the data with a line broadening of 0.3 Hz.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 5 seconds.
-
Acquire 1024 scans.
-
Process the data with a line broadening of 1.0 Hz.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a thin film of the compound by dissolving a small amount in a volatile solvent (e.g., methanol or dichloromethane), applying the solution to a KBr or NaCl salt plate, and allowing the solvent to evaporate. Alternatively, for a solid sample, prepare a KBr pellet by grinding 1-2 mg of the compound with 100-200 mg of dry KBr powder and pressing the mixture into a transparent disk.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record the spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add 32 scans to improve the signal-to-noise ratio.
-
Perform a background scan of the empty sample compartment or the pure KBr pellet before acquiring the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute this stock solution to 10-100 µg/mL with the same solvent.[1]
-
Instrumentation: Utilize a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode.
-
Set the mass range to m/z 50-500.
-
Optimize the capillary voltage, cone voltage, and source temperature to achieve maximum signal intensity for the molecular ion.
-
For fragmentation analysis (MS/MS), select the molecular ion ([M+H]⁺) for collision-induced dissociation (CID) and record the resulting fragment ion spectrum.
-
Visualizations
The following diagrams illustrate the key structural features and a typical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization.
Caption: Potential biological signaling pathways involving the title compound.
References
An In-depth Technical Guide to 2-(1H-indol-3-yl)-2-methylpropan-1-amine: Physicochemical Properties, Stability, and Synthetic Methodologies
Introduction
2-(1H-indol-3-yl)-2-methylpropan-1-amine is an organic molecule belonging to the tryptamine family, characterized by an indole nucleus connected to an amino group via a side chain. Tryptamine and its derivatives are of significant interest to researchers in medicinal chemistry and drug development due to their diverse pharmacological activities. This guide provides a comprehensive overview of the predicted chemical properties, stability considerations, and a plausible synthetic pathway for this specific, yet understudied, compound.
Chemical Properties
The chemical and physical properties of this compound are predicted based on its structural similarity to other indole-containing compounds and general chemical principles. A summary of these predicted properties is presented in Table 1.
| Property | Predicted Value | Remarks |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₂H₁₆N₂ | Based on its chemical structure. |
| Molecular Weight | 188.27 g/mol | Calculated from the molecular formula.[1] |
| Appearance | Predicted to be a solid at room temperature. | Many similar tryptamine derivatives are solids. |
| Melting Point | Not available. | Likely to be in the range of other substituted tryptamines. |
| Boiling Point | Not available. | - |
| Solubility | Predicted to be sparingly soluble in water, but soluble in organic solvents like DMSO, ethanol, and methanol. | The indole ring imparts hydrophobicity, while the amine group can be protonated to increase aqueous solubility at acidic pH.[2] |
| pKa | The pKa of the primary amine is estimated to be around 9-10. | This is a typical range for primary alkyl amines.[3] |
Table 1: Predicted Physicochemical Properties of this compound
Chemical Stability and Storage
The stability of this compound is primarily dictated by the indole ring, which is susceptible to degradation under certain conditions.
Degradation Pathways:
-
Oxidation: The electron-rich indole nucleus is prone to oxidation, which can be initiated by exposure to air (oxygen), light, and certain metal ions.[2] This can lead to the formation of colored degradation products. The presence of the alkyl substituent at the C3 position may influence the rate and products of oxidation.
-
Acidic Conditions: While the amine group will be protonated and stabilized in acidic conditions, strong acids may lead to polymerization or other reactions involving the indole ring.
-
Light Sensitivity: Indole-containing compounds are often light-sensitive and can degrade upon exposure to UV radiation.[2]
Recommended Storage Conditions: To ensure the long-term stability of this compound, the following storage conditions are recommended:
-
Temperature: Store at low temperatures, such as 2-8°C for short-term storage and -20°C for long-term storage.[2]
-
Light: Protect from light by using amber-colored vials or by storing in the dark.[2]
-
Atmosphere: For maximum stability, especially in solution, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent oxidation.[2]
-
Form: Storing the compound as a solid is generally preferred over storing it in solution, as this minimizes degradation.[2]
Experimental Protocols
Due to the lack of specific literature on this compound, the following sections detail a proposed synthetic route and general analytical methods based on established organic chemistry principles for similar compounds.
Proposed Synthesis:
A plausible synthetic route to this compound could involve the reaction of indole with a suitable electrophile, followed by reduction. A potential multi-step synthesis is outlined below.
Caption: Proposed synthetic workflow for this compound.
Detailed Methodologies:
-
Step 1: Synthesis of Indole-3-glyoxylyl chloride
-
Dissolve indole in a suitable anhydrous solvent (e.g., diethyl ether or THF) under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of oxalyl chloride in the same solvent to the indole solution with stirring.
-
Allow the reaction to proceed at 0°C for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the resulting indole-3-glyoxylyl chloride can be used in the next step, often without isolation.
-
-
Step 2: Grignard Reaction to form the amide intermediate
-
Prepare a solution of the indole-3-glyoxylyl chloride in an anhydrous ether solvent.
-
Add this solution dropwise to an excess of methylmagnesium bromide (Grignard reagent) in ether at a low temperature (e.g., -78°C or 0°C).
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Step 3: Reduction to the final amine
-
Dissolve the purified amide intermediate from Step 2 in an anhydrous solvent such as THF.
-
Slowly add this solution to a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in THF at 0°C.
-
After the addition, the reaction mixture is typically heated to reflux for several hours.
-
Cool the reaction mixture to 0°C and quench sequentially by the slow addition of water, followed by a sodium hydroxide solution, and then more water.
-
Filter the resulting solids and wash them with THF.
-
Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product, this compound, by column chromatography or crystallization.
-
Analytical Characterization:
The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the chemical structure of the compound.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass and confirm the molecular formula.
-
High-Performance Liquid Chromatography (HPLC): HPLC would be employed to assess the purity of the final compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR would be used to identify the characteristic functional groups present in the molecule, such as the N-H and C-H bonds.
Logical Relationships in Experimental Design
The successful synthesis and characterization of this compound relies on a logical sequence of steps, from the initial reaction design to the final purity assessment.
Caption: Logical workflow for the synthesis and analysis of the target compound.
Conclusion
While this compound is not a well-documented compound, this technical guide provides a foundational understanding of its likely chemical properties and stability based on the behavior of related indole derivatives. The proposed synthetic pathway and analytical methods offer a practical starting point for researchers interested in synthesizing and studying this molecule. Further experimental investigation is necessary to validate these theoretical predictions and to explore the potential biological activities of this compound.
References
Technical Guide: 3-(Benzyloxy)cyclobutanone (CAS 30830-27-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3-(Benzyloxy)cyclobutanone (CAS 30830-27-4), a key intermediate in the synthesis of antiviral compounds. This document consolidates its chemical and physical properties, outlines detailed synthetic protocols, and lists reputable suppliers.
Core Properties of 3-(Benzyloxy)cyclobutanone
3-(Benzyloxy)cyclobutanone is a ketone and ether functionalized cyclobutane derivative. Its chemical structure and properties make it a valuable building block in organic synthesis, particularly for the development of nucleoside analogues.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 30830-27-4 | [1][2][3][4] |
| Molecular Formula | C₁₁H₁₂O₂ | [4] |
| Molecular Weight | 176.21 g/mol | [4] |
| Appearance | Colorless to yellow clear liquid or solid | |
| Boiling Point | 284.832 °C at 760 mmHg | [5] |
| Density | 1.119 g/cm³ | [5] |
| Flash Point | 126 °C | [6] |
| Refractive Index | 1.5225 | [6] |
| InChI Key | GPPSQLLIFNWNSB-UHFFFAOYSA-N | |
| Canonical SMILES | C1C(CC1=O)OCC2=CC=CC=C2 | |
| Storage Temperature | Refrigerated (0-10°C), under inert gas |
Safety Information
3-(Benzyloxy)cyclobutanone is classified as harmful if swallowed, in contact with skin, or if inhaled, and may cause skin, eye, and respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[1][7] Work should be conducted in a well-ventilated area.[1][7] For detailed safety information, refer to the Safety Data Sheet (SDS) from the supplier.[1][7]
Synthesis of 3-(Benzyloxy)cyclobutanone
Several synthetic routes to 3-(Benzyloxy)cyclobutanone have been reported, primarily in patent literature. A common method involves a multi-step process starting from 3-dibromo-2,2-dimethoxypropane and diisopropyl malonate.[8]
Experimental Protocol: Synthesis from 3-dibromo-2,2-dimethoxypropane[10]
This protocol describes a four-step synthesis to obtain 3-(Benzyloxy)cyclobutanone.
Step 1: Synthesis of Cyclobutane Intermediate (I)
-
In a suitable reactor, diisopropyl malonate is slowly added to a solution of sodium hydride in DMF, maintaining the temperature below 70°C.
-
3-dibromo-2,2-dimethoxypropane is then added, and the mixture is refluxed for 24 hours.
-
After cooling, an ammonium chloride solution is added, and the product is extracted with n-hexane.
-
The organic layer is washed, dried with anhydrous sodium sulfate, and concentrated to yield the cyclobutane intermediate (I).
Step 2: Synthesis of 3-oxocyclobutanecarboxylic acid (II)
-
The cyclobutane intermediate (I) is deprotected and hydrolyzed under acidic conditions to yield 3-oxocyclobutanecarboxylic acid (II).
Step 3: Synthesis of Bromoalkane (III)
-
The carboxylic acid (II) is converted to its silver salt.
-
The silver carboxylate is then reacted with elemental bromine via a Hunsdiecker reaction to obtain the bromoalkane (III).
Step 4: Synthesis of 3-(Benzyloxy)cyclobutanone (IV)
-
The bromoalkane (III) undergoes a nucleophilic substitution reaction with benzyl alcohol to yield the final product, 3-(Benzyloxy)cyclobutanone (IV).
Another patented method involves the ring closure of benzyl vinyl ether and trichloroacetyl chloride using a zinc-copper reagent, followed by dechlorination with zinc powder.[8] A further synthesis route starts with the cycloaddition of dichloroketene to allyl benzyl ether to produce 2,2-Dichloro-3-(benzyloxymethyl)cyclobutanone, which is then converted to the target molecule.[9]
Application in Drug Development
The primary application of 3-(Benzyloxy)cyclobutanone is as a crucial intermediate in the synthesis of cyclobutyl derivatives of 2'-deoxyadenosine 5'-triphosphate, which are potent inhibitors of HIV-1 reverse transcriptase.[4] The cyclobutyl moiety serves as a carbocyclic analogue of the ribose sugar in natural nucleosides.
Synthetic Workflow for HIV-1 Reverse Transcriptase Inhibitors
The general workflow for the utilization of 3-(Benzyloxy)cyclobutanone in the synthesis of these antiviral agents is as follows:
Suppliers of 3-(Benzyloxy)cyclobutanone
A number of chemical suppliers offer 3-(Benzyloxy)cyclobutanone for research and development purposes.
| Supplier | Website | Notes |
| Sigma-Aldrich | --INVALID-LINK-- | Offers the product for early discovery research. |
| TCI America | --INVALID-LINK-- | Provides the compound with >95.0% purity. |
| Apollo Scientific | --INVALID-LINK-- | Supplies with 97% purity.[2] |
| ChemicalBook | --INVALID-LINK-- | Lists various suppliers and pricing information.[4] |
| Arborpharmchem | --INVALID-LINK-- | A supplier of pharmaceutical intermediates.[3] |
| Hefei TNJ Chemical Industry Co., Ltd. | --INVALID-LINK-- | A manufacturer and supplier in China.[10] |
| ECHO CHEMICAL CO., LTD. | --INVALID-LINK-- | Taiwanese supplier of chemical materials.[11] |
| ChemWhat | --INVALID-LINK-- | Database with multiple suppliers listed.[6] |
Disclaimer: This list is not exhaustive and does not constitute an endorsement of any particular supplier.
Conclusion
3-(Benzyloxy)cyclobutanone is a valuable and versatile chemical intermediate with a critical role in the development of antiviral therapeutics, particularly for HIV-1. The synthetic routes to this compound are well-documented in patent literature, providing a solid foundation for its production. Researchers and drug development professionals can leverage the information in this guide to facilitate their work in synthesizing novel nucleoside analogues and other bioactive molecules.
References
- 1. Page loading... [guidechem.com]
- 2. 30830-27-4 Cas No. | 3-(Benzyloxy)cyclobutan-1-one | Apollo [store.apolloscientific.co.uk]
- 3. arborpharmchem.com [arborpharmchem.com]
- 4. 3-(BENZYLOXY)CYCLOBUTANONE | 30830-27-4 [chemicalbook.com]
- 5. 3-(Benzyloxy)cyclobutanone _上海瑞一医药科技股份有限公司【官网】-Ruiyi Tech [ruiyitech.com]
- 6. chemwhat.com [chemwhat.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. CN111320535B - Preparation method of 3- (benzyloxy) -1-cyclobutanone - Google Patents [patents.google.com]
- 9. Synthesis of 9-[cis-3-(hydroxymethyl)cyclobutyl]-adenine and -guanine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. china-tnj.com [china-tnj.com]
- 11. 3-(Benzyloxy)Cyclobutanone-ECHO CHEMICAL CO., LTD. [echochemical.com]
Anticancer Activity: Targeting Indoleamine 2,3-Dioxygenase 1 (IDO1)
An In-depth Technical Guide on the Potential Biological Activities of Novel Indoleamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant pharmacological properties.[1][2] Indoleamine derivatives, a prominent class of these compounds, have garnered substantial interest due to their diverse biological activities, mimicking peptide structures and binding reversibly to a variety of enzymes.[1] This technical guide provides a comprehensive overview of the recent advancements in the study of novel indoleamine derivatives, focusing on their potential therapeutic applications. We will delve into their anticancer, neuroprotective, and anti-inflammatory activities, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
A significant area of research for indoleamine derivatives is in cancer therapy, with a primary focus on the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1).[3][4] IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism.[5][6] In the tumor microenvironment, overexpression of IDO1 leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation, and the accumulation of kynurenine and its metabolites, which are toxic to immune cells.[5][7] This creates an immunosuppressive environment, allowing tumor cells to evade the host's immune system.[6][8] Therefore, inhibiting IDO1 is a promising strategy for cancer immunotherapy.[9][10][11]
Data Presentation: IDO1 Inhibitory Activity of Novel Indoleamine Derivatives
The following table summarizes the in vitro inhibitory activities of several recently developed indoleamine derivatives against human IDO1 (hIDO1).
| Compound ID | Derivative Class | hIDO1 IC50 (nM) | Cellular IC50 (nM) | Reference |
| 11u | 1,2,5-Oxadiazole-3-carboximidamide | 42.2 ± 2.23 | 4.35 ± 0.13 (HeLa cells) | [10] |
| I-1 | N'-hydroxyamidine | Similar to Epacadostat | Similar to Epacadostat (HeLa cells) | [12] |
| I-2 | N'-hydroxyamidine | Similar to Epacadostat | Similar to Epacadostat (HeLa cells) | [12] |
| 23 | 1,2,5-Oxadiazole-3-carboximidamide | 108.7 | 19.88 (HEK293T cells) | [13] |
| 25 | 1,2,5-Oxadiazole-3-carboximidamide | 178.1 | 68.59 (HEK293T cells) | [13] |
| 26 | 1,2,5-Oxadiazole-3-carboximidamide | 139.1 | 57.76 (HEK293T cells) | [13] |
| 43b | Isoquinoline | 310 (IDO1) / 80 (TDO) | Not Reported | [14] |
| DX-03-12 | Phenylimidazole | 300-500 | Not Reported | [15] |
| DX-03-13 | Phenylimidazole | 300-500 | Not Reported | [15] |
| 14e | 1,2,3-Triazole | 3630 | Not Reported | [16] |
Experimental Protocols
In Vitro hIDO1 Enzyme Inhibition Assay:
A common method to determine the half-maximal inhibitory concentration (IC50) for IDO1 inhibitors is a fluorescence-based enzymatic assay.
-
Recombinant hIDO1 Expression and Purification: Human IDO1 is expressed in E. coli and purified using affinity chromatography.
-
Assay Buffer Preparation: The assay is typically performed in a potassium phosphate buffer (pH 6.5) containing ascorbic acid and methylene blue.
-
Reaction Mixture: The reaction mixture consists of the purified hIDO1 enzyme, L-tryptophan (substrate), and the test compound at various concentrations.
-
Incubation: The reaction is initiated by the addition of L-tryptophan and incubated at room temperature.
-
Termination: The reaction is stopped by the addition of an acid, such as trichloroacetic acid.
-
Detection: The product, N-formylkynurenine, is converted to kynurenine, which can be detected by measuring the absorbance at a specific wavelength (e.g., 321 nm) or by fluorescence after reacting with a developing agent.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular IDO1 Inhibition Assay:
This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context.
-
Cell Culture: Human cell lines that express IDO1, such as HeLa or HEK293T cells, are used. IDO1 expression is often induced by treatment with interferon-gamma (IFN-γ).
-
Compound Treatment: The cells are treated with various concentrations of the test compound.
-
Tryptophan Addition: L-tryptophan is added to the cell culture medium.
-
Incubation: The cells are incubated for a set period to allow for tryptophan metabolism.
-
Kynurenine Measurement: The concentration of kynurenine in the cell culture supernatant is measured, often using a colorimetric method with Ehrlich's reagent or by LC-MS.
-
Data Analysis: The cellular IC50 is determined by plotting the percentage of kynurenine production inhibition against the inhibitor concentration.
Signaling Pathway and Experimental Workflow Visualization
Caption: IDO1 pathway in the tumor microenvironment.
Caption: Experimental workflow for IDO1 inhibition assays.
Neuroprotective Activities
Indoleamine derivatives have demonstrated significant potential as neuroprotective agents, primarily through their antioxidant properties and their ability to inhibit monoamine oxidase (MAO) enzymes.[17] Oxidative stress, resulting from an overproduction of reactive oxygen species (ROS), is a key factor in the pathogenesis of various neurodegenerative diseases.[17] Compounds that can scavenge ROS or prevent their formation are therefore of great therapeutic interest.
Data Presentation: Neuroprotective Effects of Indoleamine Derivatives
| Compound | Activity | Model | Key Findings | Reference |
| PF 9601N | MAO-B Inhibitor, Antioxidant | SH-SY5Y cells with dopamine-induced lesion | 20% recovery of cell viability at 10 pM. | [18] |
| FA 72 (metabolite of PF 9601N) | Antioxidant | SH-SY5Y cells with dopamine-induced lesion | ~50% increase in cell viability. | [18] |
| Indole-phenolic hybrids | Antioxidant, Metal Chelator, Amyloid Disaggregator | SH-SY5Y cells with Aβ(25-35) induced toxicity | ~25% increase in cell viability, reduction of ROS to basal levels. | [19] |
| Indole-2-N-methylpropargylamine derivatives | MAO-B Inhibitors | Computational analysis | High binding affinity and potential for irreversible inhibition of MAO-B. | [20] |
Experimental Protocols
Assessment of Neuroprotection in Cell Culture:
-
Cell Line: A human neuroblastoma cell line, such as SH-SY5Y, is commonly used.[18][19]
-
Induction of Neurotoxicity: Neurotoxicity is induced by exposing the cells to a neurotoxin, such as dopamine or amyloid-beta peptides.[18][19]
-
Treatment: Cells are treated with the indoleamine derivative before, during, or after exposure to the neurotoxin.
-
Cell Viability Assay: Cell viability is assessed using methods like the MTT assay, which measures mitochondrial metabolic activity.[12]
-
ROS Measurement: Intracellular ROS levels can be quantified using fluorescent probes like dichlorofluorescein diacetate (DCF-DA).
MAO Inhibition Assay:
-
Enzyme Source: Recombinant human MAO-A and MAO-B or mitochondrial fractions from tissues can be used.
-
Substrate: A suitable substrate for the specific MAO isoform is used (e.g., kynuramine for both, or specific substrates for each).
-
Inhibitor: The assay is performed with and without the test indoleamine derivative.
-
Detection: The product of the enzymatic reaction is measured, often by fluorescence or absorbance.
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity is calculated.
Visualization of Neuroprotective Mechanisms
Caption: Key neuroprotective actions of indoleamine derivatives.
Anti-inflammatory Activity
The anti-inflammatory properties of indoleamine derivatives are another area of active investigation.[21][22] Inflammation is a complex biological response implicated in numerous diseases. Key mediators of inflammation include inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and the transcription factor nuclear factor-kappa B (NF-κB).[23] Some indoleamine derivatives have been shown to modulate these targets. Additionally, as discussed earlier, the inhibition of IDO1 can also contribute to anti-inflammatory effects by altering the balance of tryptophan metabolites.[7][16]
Data Presentation: Anti-inflammatory Activity of an Indole-Ursolic Acid Derivative
| Compound | Target | IC50 | Model | Key Findings | Reference |
| UA-1 | Nitric Oxide (NO) Production | 2.2 ± 0.4 µM | LPS-induced RAW 246.7 macrophages | Significantly reduced pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and downregulated iNOS, COX-2, and NF-κB. | [23] |
Experimental Protocols
In Vitro Anti-inflammatory Assay in Macrophages:
-
Cell Culture: A macrophage cell line, such as RAW 264.7, is used.
-
Inflammation Induction: Inflammation is induced by treating the cells with lipopolysaccharide (LPS).
-
Compound Treatment: Cells are co-treated with LPS and the test indoleamine derivative at various concentrations.
-
Nitric Oxide Measurement: The production of nitric oxide, a pro-inflammatory mediator, is quantified in the cell culture supernatant using the Griess reagent.
-
Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are measured using ELISA.
-
Western Blotting/RT-PCR: The expression levels of key inflammatory proteins (iNOS, COX-2, NF-κB) and their corresponding mRNAs are determined by Western blotting and RT-PCR, respectively.
Visualization of Anti-inflammatory Signaling
References
- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 2. researchgate.net [researchgate.net]
- 3. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment [mdpi.com]
- 5. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources [frontiersin.org]
- 8. Indoleamine 2,3-Dioxygenase and Its Therapeutic Inhibition in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, synthesis, and biological evaluation of novel molecules as potent inhibitors of indoleamine 2,3-dioxygenase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Indoleamine 2,3-Dioxygenase Is the Anticancer Target for a Novel Series of Potent Naphthoquinone-Based Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Design, synthesis, and biological evaluation of 1,2,5-oxadiazole-3-carboximidamide derivatives as novel indoleamine-2,3-dioxygenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery, synthesis and biological evaluation of novel isoquinoline derivatives as potent indoleamine 2, 3-dioxygenase 1 and tryptophan 2, 3-dioxygenase dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design and Synthesis of Indoleamine 2,3-Dioxygenase 1 Inhibitors and Evaluation of Their Use as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rational design of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors featuring 1,2,3-triazole derivatives with enhanced anti-inflammatory and analgesic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Indolalkylamines derivatives as antioxidant and neuroprotective agents in an experimental model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. iris.unibas.it [iris.unibas.it]
- 20. Prominent Neuroprotective Potential of Indole-2-N-methylpropargylamine: High Affinity and Irreversible Inhibition Efficiency towards Monoamine Oxidase B Revealed by Computational Scaffold Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chesci.com [chesci.com]
- 22. jbarbiomed.com [jbarbiomed.com]
- 23. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of 2-(1H-indol-3-yl)-2-methylpropan-1-amine Bioactivity: A Technical Guide
Introduction
This technical guide outlines a comprehensive in silico workflow to predict the potential biological activities of 2-(1H-indol-3-yl)-2-methylpropan-1-amine. The methodologies described herein are standard computational drug discovery techniques aimed at identifying potential protein targets, predicting binding affinities, and evaluating pharmacokinetic properties. This document is intended for researchers, scientists, and drug development professionals with an interest in computational chemistry and drug design.
Molecular Profile of this compound
A summary of the key chemical identifiers for the target molecule is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 30830-27-4 | |
| Molecular Formula | C₁₂H₁₆N₂ | |
| Molecular Weight | 188.27 g/mol | |
| SMILES | NC(C)(C)CC1=CNC2=CC=CC=C12 | |
| InChI Key | WREHPEFXXFJIIJ-UHFFFAOYSA-N |
Methodology: An In Silico Bioactivity Prediction Workflow
The proposed workflow for predicting the bioactivity of this compound involves a multi-faceted approach, integrating several computational techniques. This process begins with defining the molecule's structure and proceeds through target identification, molecular interaction studies, and pharmacokinetic profiling.
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps in the in silico bioactivity prediction process.
Experimental Protocols
Ligand Preparation
-
Objective: To obtain a low-energy, 3D conformation of this compound suitable for docking and other computational analyses.
-
Protocol:
-
The canonical SMILES string NC(C)(C)CC1=CNC2=CC=CC=C12 is used as the input.
-
A 2D sketch of the molecule is generated using molecular editing software (e.g., ChemDraw, MarvinSketch).
-
The 2D structure is converted to a 3D structure.
-
Hydrogen atoms are added, and the structure is subjected to energy minimization using a suitable force field (e.g., MMFF94). This step is crucial to find a stable, low-energy conformation of the ligand.
-
The final 3D structure is saved in a suitable format (e.g., .mol2, .sdf) for subsequent analyses.
-
Target Identification and Preparation
-
Objective: To identify and prepare potential protein targets for this compound based on the known bioactivities of similar indole derivatives.
-
Protocol:
-
A literature and database (e.g., ChEMBL, PubChem) search is conducted for indole derivatives with established biological activities.
-
Based on the search, a list of potential protein targets is compiled. Targets for indole derivatives frequently include protein kinases, topoisomerases, dihydrofolate reductase, and proteins involved in inflammatory and cancer pathways.[1][5][6][7][8]
-
The 3D structures of the identified protein targets are downloaded from the Protein Data Bank (PDB).
-
The protein structures are prepared by removing water molecules and any co-crystallized ligands, adding hydrogen atoms, and assigning correct bond orders and charges. This is typically performed using software like Schrödinger's Protein Preparation Wizard or AutoDockTools.
-
Molecular Docking
-
Objective: To predict the binding mode and affinity of this compound to the active sites of the identified protein targets.
-
Protocol:
-
The active site (binding pocket) of the prepared protein is defined, usually based on the location of a co-crystallized ligand or through binding site prediction algorithms.
-
The prepared 3D structure of this compound is docked into the defined active site using a molecular docking program (e.g., AutoDock, Glide, MOE).
-
The docking algorithm samples a large number of possible conformations and orientations of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity.
-
The results are analyzed to identify the most favorable binding poses and the corresponding docking scores (e.g., in kcal/mol). The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed.[2][3][4]
-
Quantitative Structure-Activity Relationship (QSAR) Modeling
-
Objective: To build a mathematical model that correlates the chemical structures of a series of indole derivatives with their known biological activity, and then use this model to predict the activity of this compound.[5][9][10]
-
Protocol:
-
A dataset of structurally diverse indole derivatives with experimentally determined activity (e.g., IC₅₀ values) against a specific target is collected.
-
Molecular descriptors (numerical representations of chemical structure) are calculated for each molecule in the dataset. These can include 2D descriptors (e.g., topological indices, molecular weight) and 3D descriptors (e.g., molecular shape, electronic properties).[1]
-
The dataset is typically divided into a training set and a test set.[10]
-
A statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is used to build a QSAR model that relates the descriptors (independent variables) to the biological activity (dependent variable) for the training set.[1][10]
-
The predictive power of the model is validated using the test set.[10]
-
The validated QSAR model is then used to predict the biological activity of this compound based on its calculated descriptors.
-
Pharmacophore Modeling
-
Objective: To identify the essential 3D arrangement of chemical features (pharmacophore) responsible for the biological activity of a set of known active indole derivatives and to see if this compound fits this model.[11][12]
-
Protocol:
-
A set of active indole derivatives for a specific target is aligned based on their 3D structures.
-
Common chemical features, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups, are identified.[11]
-
A pharmacophore hypothesis is generated that represents the 3D arrangement of these essential features.
-
The 3D structure of this compound is then fitted to the pharmacophore model to assess its potential for similar biological activity.
-
ADMET Prediction
-
Objective: To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound to assess its drug-likeness.[13][14][15][16]
-
Protocol:
-
The 2D or 3D structure of the molecule is submitted to an in silico ADMET prediction tool (e.g., SwissADME, admetSAR, PreADMET).[15][17]
-
Various physicochemical and pharmacokinetic properties are calculated, such as:
-
Lipophilicity (LogP): Affects solubility and permeability.[17]
-
Aqueous Solubility (LogS): Crucial for absorption.
-
Blood-Brain Barrier (BBB) Penetration: Important for CNS-acting drugs.[14]
-
Human Intestinal Absorption (HIA): Predicts oral bioavailability.[15]
-
Cytochrome P450 (CYP) Inhibition: Potential for drug-drug interactions.
-
Toxicity: Predictions for mutagenicity (AMES test) and other toxicities.[15]
-
-
Drug-likeness rules, such as Lipinski's Rule of Five, are also evaluated.[17]
-
Predicted Bioactivity Profile and Data Summary
As no experimental data for this compound is available in the public domain, the following tables present a hypothetical summary of the kind of quantitative data that would be generated from the aforementioned in silico protocols.
Table 2: Predicted Physicochemical and ADMET Properties
| Parameter | Predicted Value | Interpretation |
| Molecular Weight | 188.27 | Compliant with Lipinski's Rule (<500) |
| LogP (Consensus) | 2.15 | Good balance of lipophilicity and hydrophilicity |
| LogS (Aqueous Solubility) | -2.5 | Moderately soluble |
| Human Intestinal Absorption | > 90% | Likely to be well-absorbed orally |
| BBB Permeant | Yes | Potential for CNS activity |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |
| AMES Toxicity | No | Likely non-mutagenic |
| Lipinski's Rule Violations | 0 | Good drug-likeness profile |
Table 3: Hypothetical Molecular Docking Scores against Potential Targets
| Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Potential Biological Activity |
| Protein Kinase CK2 | 1J91 | -7.8 | Anti-cancer, Anti-inflammatory |
| Topoisomerase II | 1ZXM | -8.2 | Anti-cancer |
| Dihydrofolate Reductase (DHFR) | 1DHF | -7.5 | Anti-cancer, Antimicrobial |
| COX-2 | 5IKR | -8.5 | Anti-inflammatory |
| Tubulin | 1SA0 | -7.9 | Anti-cancer |
Note: The values in Tables 2 and 3 are for illustrative purposes and would need to be generated by running the actual computational protocols.
Predicted Signaling Pathway Involvement
Based on the potential targets identified for indole derivatives, this compound could potentially modulate several key signaling pathways. For instance, inhibition of protein kinases like CK2 or enzymes like COX-2 can have significant downstream effects.
Caption: A diagram showing potential signaling pathways affected by the target molecule.
Conclusion
This technical guide has outlined a comprehensive in silico strategy for predicting the bioactivity of this compound. By employing a combination of molecular docking, QSAR analysis, pharmacophore modeling, and ADMET prediction, it is possible to generate robust hypotheses about the molecule's potential therapeutic applications and its drug-like properties. The indole nucleus is a well-established pharmacophore with a wide range of biological activities, suggesting that this compound is a promising candidate for further investigation.[1] The in silico approaches detailed here provide a critical first step in the drug discovery pipeline, enabling the prioritization of compounds for synthesis and experimental validation. The predicted favorable ADMET properties and potential interactions with key protein targets suggest that this compound warrants further exploration as a potential therapeutic agent.
References
- 1. In Silico Studies of Indole Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent [mdpi.com]
- 3. japsonline.com [japsonline.com]
- 4. Synthesis, Molecular Docking, and Biological Evaluation of Novel Indole-triazole Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of Pharmacophore Model for Indeno[1,2-b]indoles as Human Protein Kinase CK2 Inhibitors and Database Mining - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacophorejournal.com [pharmacophorejournal.com]
- 8. Screening of indole derivatives as the potent anticancer agents on dihydrofolate reductase: pharmaco-informatics and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2D-QSAR Assisted Design, and Molecular Docking of Novel Indole Derivates as Anti-Cancer Agents – Oriental Journal of Chemistry [orientjchem.org]
- 10. QSAR Studies of New Pyrido[3,4-b]indole Derivatives as Inhibitors of Colon and Pancreatic Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. proceedings.science [proceedings.science]
- 13. researchgate.net [researchgate.net]
- 14. audreyli.com [audreyli.com]
- 15. alliedacademies.org [alliedacademies.org]
- 16. Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. isfcppharmaspire.com [isfcppharmaspire.com]
The Pivotal Role of Structure in the Activity of 2-(1H-indol-3-yl)-2-methylpropan-1-amine Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the critical structure-activity relationships (SAR) of analogs based on the 2-(1H-indol-3-yl)-2-methylpropan-1-amine scaffold, a core structure in many biologically active compounds. Tryptamines, a class of monoamine alkaloids sharing this indolethylamine framework, are renowned for their significant effects on the central nervous system, primarily through their interaction with serotonin (5-HT) receptors. Understanding the nuanced relationship between their chemical structure and biological activity is paramount for the rational design of novel therapeutics.
The parent compound, tryptamine, serves as a foundational blueprint for a vast array of natural and synthetic derivatives. Modifications to the indole ring, the ethylamine side chain, and the terminal amine group can profoundly influence a compound's pharmacological profile, including its receptor binding affinity, functional activity (as an agonist, partial agonist, or antagonist), and metabolic stability.
Core Structure-Activity Relationships
The pharmacological activity of this compound and its analogs is largely dictated by substitutions at three key positions: the indole ring, the α-position of the ethylamine side chain, and the terminal amino group.
1. Indole Ring Substitutions: Modifications on the indole nucleus, particularly at the 4- and 5-positions, significantly impact receptor affinity and efficacy. For instance, the introduction of a methoxy group at the 5-position, as seen in 5-MeO-DMT, is known to enhance potency compared to unsubstituted tryptamines.
2. α-Position Modification: The presence of a methyl group at the α-position of the ethylamine side chain, as in the core structure of interest, plays a crucial role in the molecule's metabolic fate. This α-methylation provides steric hindrance that protects the compound from degradation by monoamine oxidase (MAO), thereby extending its duration of action.
3. Terminal Amine Substitutions: Alterations to the terminal amino group are a critical determinant of pharmacological activity.
-
N,N-Dialkylation: Symmetrical and asymmetrical N,N-dialkyl substitutions are common features of psychoactive tryptamines. Increasing the size of these alkyl groups can modulate selectivity for different 5-HT receptor subtypes. For example, bulkier N-alkyl groups have been linked to lower potency at 5-HT₂C receptors and higher efficacy at 5-HT₂B receptors.
Quantitative Analysis of Tryptamine Analogs
The following tables summarize quantitative data from studies on analogous tryptamine derivatives, providing insights into how structural modifications influence their biological activity.
Table 1: In Vitro Functional Activity of 4-Hydroxy-N,N-dialkyltryptamine Analogs at 5-HT₂ Receptors
| Compound | R¹ | R² | h5-HT₂A EC₅₀ (nM) | m5-HT₂A EC₅₀ (nM) | h5-HT₂B EC₅₀ (nM) | h5-HT₂C EC₅₀ (nM) |
| Psilocin | Me | Me | 19.3 | 20.1 | 4.6 | 10.3 |
| 4-HO-MET | Me | Et | 17.5 | 18.2 | 5.2 | 11.5 |
| 4-HO-DET | Et | Et | 25.6 | 28.9 | 7.8 | 15.4 |
| 4-HO-MPT | Me | n-Pr | 33.1 | 35.5 | 9.1 | 22.3 |
| 4-HO-DPT | n-Pr | n-Pr | 45.8 | 50.2 | 12.4 | 33.1 |
| 4-HO-MIPT | Me | i-Pr | 40.2 | 44.7 | 10.5 | 28.9 |
| 4-HO-DIPT | i-Pr | i-Pr | 66.7 | 75.1 | 18.9 | 55.4 |
Data extrapolated from studies on psilocybin analogs. EC₅₀ values represent the concentration of the compound that elicits a half-maximal response in a calcium mobilization assay.
Table 2: In Vivo Potency of 4-Hydroxy-N,N-dialkyltryptamine Analogs in the Mouse Head-Twitch Response (HTR) Assay
| Compound | R¹ | R² | HTR ED₅₀ (μmol/kg) |
| 4-HO-MET | Me | Et | 0.65 |
| Psilocin | Me | Me | 0.81 |
| 4-HO-DET | Et | Et | 1.56 |
| 4-HO-MPT | Me | n-Pr | 1.92 |
| 4-HO-DPT | n-Pr | n-Pr | 2.47 |
| 4-HO-MIPT | Me | i-Pr | 2.97 |
| 4-HO-DIPT | i-Pr | i-Pr | 3.46 |
Data from studies on psilocybin analogs. ED₅₀ values represent the dose of the compound that produces a half-maximal response in the head-twitch response assay in mice, a behavioral proxy for 5-HT₂A receptor activation.[1]
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of SAR studies. Below are protocols for key experiments typically employed in the evaluation of tryptamine analogs.
Calcium Mobilization Assay
This in vitro functional assay is used to determine the potency and efficacy of compounds at Gq-coupled receptors, such as the 5-HT₂ receptor subtypes.
-
Cell Culture: Human embryonic kidney (HEK) 293 cells are stably transfected with the gene encoding the human or mouse 5-HT receptor of interest. Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Assay Preparation: Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence. On the day of the assay, the growth medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.
-
Compound Addition and Signal Detection: Test compounds are prepared in a series of concentrations. A fluorescent imaging plate reader (FLIPR) is used to measure the fluorescence intensity before and after the addition of the compounds. The change in fluorescence is proportional to the increase in intracellular calcium concentration.
-
Data Analysis: The concentration-response curves are generated by plotting the change in fluorescence against the logarithm of the compound concentration. The EC₅₀ and Emax values are determined by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Mouse Head-Twitch Response (HTR) Assay
The HTR is a behavioral assay in mice that is considered a reliable in vivo model for 5-HT₂A receptor activation and is often used to assess the hallucinogenic potential of compounds.
-
Animals: Male C57BL/6J mice are typically used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
-
Drug Administration: Test compounds are dissolved in a suitable vehicle (e.g., saline or 0.5% carboxymethylcellulose) and administered via an appropriate route (e.g., intraperitoneal or subcutaneous injection).
-
Behavioral Observation: Immediately after drug administration, mice are placed individually into observation chambers. The number of head twitches (rapid, side-to-side head movements) is counted for a defined period, typically 30-60 minutes.
-
Data Analysis: The total number of head twitches is recorded for each animal. Dose-response curves are constructed by plotting the mean number of head twitches against the dose of the compound. The ED₅₀ value, the dose that produces 50% of the maximal response, is calculated using non-linear regression analysis.[1]
Visualizing the SAR Workflow and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate key conceptual frameworks in the study of these indole analogs.
Caption: A typical workflow for structure-activity relationship (SAR) studies.
Caption: Simplified 5-HT₂A receptor signaling pathway activated by a tryptamine agonist.
References
Putative Molecular Targets of 2-(1H-indol-3-yl)-2-methylpropan-1-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the molecular targets of 2-(1H-indol-3-yl)-2-methylpropan-1-amine is limited in publicly available scientific literature. This guide, therefore, presents putative molecular targets based on the well-established pharmacology of its structural class, the tryptamines. The indole nucleus linked to an aminoalkyl chain is a classic pharmacophore known to interact with several key biological targets, primarily within the central nervous system.
Core Putative Molecular Targets
Based on its structural similarity to endogenous neurotransmitters like serotonin and other psychoactive tryptamines, the primary putative molecular targets for this compound are anticipated to be:
-
Serotonin (5-HT) Receptors: The indole ring and the amine side chain are key features for binding to various 5-HT receptor subtypes. The substitution pattern on the side chain can modulate affinity and selectivity for different subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C).
-
Monoamine Oxidase (MAO): Tryptamine derivatives are often substrates or inhibitors of MAO-A and MAO-B, enzymes responsible for the degradation of monoamine neurotransmitters.[1] Inhibition of MAO can lead to increased synaptic levels of these neurotransmitters.[1]
Inferred Quantitative Data from Structurally Related Compounds
Due to the absence of specific binding affinity data for this compound, the following table summarizes data for structurally analogous tryptamine derivatives to provide a reasonable inference of potential activity.
| Target | Ligand (Structural Analog) | Assay Type | Affinity (Ki, IC50, or EC50 in nM) | Reference |
| 5-HT1A Receptor | α-methyltryptamine | Radioligand Binding | Ki: 150 | [2] |
| 5-HT2A Receptor | α-methyltryptamine | Radioligand Binding | Ki: 200 | [2] |
| Norepinephrine Transporter | 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol derivative | Radioligand Binding | IC50: 4 | [3] |
| Serotonin Transporter | 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol derivative | Radioligand Binding | IC50: 344 | [3] |
Key Experimental Protocols
To validate the putative targets of this compound, the following standard experimental protocols are recommended:
Radioligand Binding Assays for Serotonin Receptors
This method is used to determine the binding affinity of the compound to specific receptor subtypes.
1. Membrane Preparation:
- Cell lines stably expressing the human 5-HT receptor subtype of interest (e.g., HEK293 cells) are cultured and harvested.
- Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
- The membrane pellet is washed and resuspended in the assay buffer.
2. Binding Assay:
- A constant concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A) is incubated with the cell membranes.
- Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding.
- Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.
- After incubation, the mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.
- The radioactivity retained on the filters is measured by liquid scintillation counting.
3. Data Analysis:
- The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
- The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation.
Monoamine Oxidase (MAO) Inhibition Assay
This assay determines the ability of the compound to inhibit the enzymatic activity of MAO-A and MAO-B.
1. Enzyme Source:
- Human recombinant MAO-A and MAO-B expressed in a suitable system (e.g., baculovirus-infected insect cells) are used.
2. Assay Procedure:
- The test compound is pre-incubated with the MAO enzyme in a suitable buffer.
- A substrate for the enzyme is added to initiate the reaction. A common substrate is kynuramine, which is converted to 4-hydroxyquinoline, a fluorescent product.
- The reaction is allowed to proceed for a specific time at 37°C.
- The reaction is stopped, and the fluorescence of the product is measured using a fluorometer.
3. Data Analysis:
- The percent inhibition of MAO activity is calculated for each concentration of the test compound.
- The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Putative Signaling Pathways
The interaction of this compound with its putative targets would likely modulate key intracellular signaling cascades.
Caption: Putative 5-HT2A receptor signaling cascade.
Caption: Experimental workflow for target identification.
References
A Technical Guide to the Synthetic Routes for Substituted Indole-3-Alkylamines
For Researchers, Scientists, and Drug Development Professionals
The substituted indole-3-alkylamine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic pharmaceuticals. These compounds, most notably represented by the neurotransmitter serotonin and the amino acid tryptophan, exhibit a wide range of biological activities. Their roles as potent agents in drug development, particularly in the treatment of migraines (triptans) and various neurological disorders, have spurred the continuous evolution of synthetic methodologies to access this vital chemical space.
This technical guide provides an in-depth review of the principal synthetic routes to substituted indole-3-alkylamines. It covers classical indole ring formations, modern catalytic methods, and strategies for introducing the crucial 3-alkylamine side chain. Detailed experimental protocols, comparative data, and mechanistic diagrams are provided to assist researchers in navigating and selecting the optimal synthetic strategy.
Part 1: Classical Strategies for Indole Core Synthesis
The foundation of many indole-3-alkylamine syntheses lies in the initial construction of the indole nucleus. Several classical, named reactions have been the workhorses for this purpose for over a century.
Fischer Indole Synthesis
Discovered in 1883, the Fischer indole synthesis is a versatile and robust method for preparing indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. The reaction proceeds via an arylhydrazone intermediate, which undergoes a-sigmatropic rearrangement to form the indole ring with the elimination of ammonia. This method is frequently used in the synthesis of antimigraine drugs of the triptan class.
Experimental Protocol: Synthesis of 2-Phenylindole
-
Step 1: Preparation of Acetophenone Phenylhydrazone. In a conical flask, dissolve 5.15 g (0.042 mol) of acetophenone in 5 mL of ethanol and 1 mL of glacial acetic acid. To this mixture, add 4.53 g of phenylhydrazine dropwise with constant swirling. Heat the reaction mixture on a sand bath for 10 minutes. Cool the resulting mixture in an ice bath to allow the product to precipitate. Collect the precipitate by filtration and wash it with 3 mL of dilute hydrochloric
A Technical Guide to the Physicochemical Profiling of 2-(1H-indol-3-yl)-2-methylpropan-1-amine
For: Researchers, Scientists, and Drug Development Professionals
Introduction
The process of drug discovery and development is a complex, multi-stage endeavor where early-stage characterization of a drug candidate is paramount to its eventual success. A thorough understanding of a compound's physicochemical properties is fundamental to predicting its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).[1] These properties directly influence bioavailability, efficacy, and potential toxicity, making their accurate determination a critical step in lead optimization and candidate selection.[2][3]
This technical guide provides a comprehensive overview of the essential physicochemical profiling for the novel compound 2-(1H-indol-3-yl)-2-methylpropan-1-amine . As a tryptamine derivative, this molecule holds potential for interacting with various biological targets, particularly within the central nervous system, where related compounds are known to engage with serotonin receptors and trace amine-associated receptors (TAARs).[4][5]
This document outlines the core physicochemical parameters to be evaluated, presents detailed experimental protocols for their determination, and visualizes key workflows and potential biological pathways to guide researchers in their investigation of this compound.
Compound Identity and Physicochemical Profile
A clear definition of the molecule's properties is the foundation of its development profile. The following tables summarize the known and to-be-determined physicochemical data for this compound.
Table 1: Compound Identification
| Parameter | Value |
| IUPAC Name | This compound |
| Chemical Structure | (Structure to be confirmed) |
| Molecular Formula | C₁₂H₁₆N₂ |
| Molecular Weight | 188.27 g/mol |
| CAS Number | Not available |
Table 2: Core Physicochemical Data
| Parameter | Value / Predicted Range | Rationale / Method |
| pKa | TBD (Predicted: 9.0 - 10.5) | The primary aliphatic amine is expected to be the main basic center, with a typical pKa in this range for its conjugate acid.[6] |
| logP | TBD | To be determined experimentally via the shake-flask method. This value is critical for predicting membrane permeability and solubility. |
| Aqueous Solubility | TBD | To be determined experimentally at various pH values (e.g., pH 2.0, 6.5, 7.4) to establish the pH-solubility profile. |
| Melting Point | TBD | To be determined via Differential Scanning Calorimetry (DSC) or melt-temp apparatus to confirm purity and solid-state form. |
Experimental Protocols
Accurate and reproducible data generation requires robust and well-defined experimental protocols. The following sections detail the standard methodologies for determining the key physicochemical parameters.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is crucial for understanding a compound's ionization state at different physiological pH values, which affects its solubility, absorption, and receptor binding. Potentiometric titration is a highly precise technique for this measurement.[7]
Methodology:
-
System Calibration: Calibrate a potentiometer using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurement.[8]
-
Sample Preparation: Prepare a 1 mM solution of the compound in deionized water or a suitable co-solvent if solubility is low. Ensure the total volume is sufficient for the titration (e.g., 20 mL).[8]
-
Ionic Strength Adjustment: Add a concentrated solution of potassium chloride (KCl) to the sample to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration.[8]
-
Titration:
-
Place the solution in a temperature-controlled vessel (e.g., 25°C) on a magnetic stirrer and immerse the calibrated pH electrode.
-
Make the solution acidic by adding 0.1 M HCl until the pH is approximately 1.8-2.0.
-
Titrate the solution by adding small, precise increments of a standardized 0.1 M NaOH solution.[8]
-
Record the pH value after each addition, allowing the reading to stabilize. Continue the titration until the pH reaches approximately 12.0.
-
-
Data Analysis: Plot the pH (y-axis) against the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point of the titration curve, which corresponds to the inflection point of the sigmoid curve.[9] The experiment should be performed in triplicate to ensure reliability.
Determination of logP by Shake-Flask Method
The octanol-water partition coefficient (logP) is the industry standard measure of a compound's lipophilicity. The shake-flask method, though labor-intensive, remains the gold standard for its accuracy.[10][11]
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours and then allowing the layers to separate. Use the corresponding phase for all dilutions and blanks.
-
Sample Preparation: Prepare a stock solution of the compound in the phase in which it is more soluble. The concentration should be chosen to be within the linear range of the analytical method.
-
Partitioning:
-
Add a known volume of the stock solution to a vessel containing a known volume of the immiscible phase (e.g., 1:1 or 10:1 water:octanol).
-
Seal the vessel and shake it at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1 to 24 hours). Avoid vigorous shaking that can cause emulsion formation.[12]
-
-
Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from both the aqueous and the n-octanol layers. Determine the concentration of the compound in each phase using a validated analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value: LogP = log10([Compound]octanol / [Compound]aqueous).[10]
Determination of Aqueous Solubility by Shake-Flask Method
Aqueous solubility is a critical determinant of a drug's dissolution rate and absorption. The shake-flask equilibrium solubility method is recommended by regulatory agencies.[13]
Methodology:
-
Buffer Preparation: Prepare aqueous buffers at physiologically relevant pH values (e.g., pH 2.0, 6.5, and 7.4). The pH of the buffers should be verified at the experimental temperature (e.g., 37 ± 1 °C).[13]
-
Equilibration:
-
Add an excess amount of the solid compound to flasks containing the different pH buffers. This ensures that a saturated solution is formed.
-
Agitate the flasks in a mechanical shaker or orbital incubator at a constant temperature (e.g., 37 ± 1 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[13][14]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the flasks to stand to let undissolved solids settle.
-
Withdraw a sample from the supernatant. Immediately filter the sample using a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge it to remove any undissolved particles.
-
-
Quantification: Analyze the concentration of the compound in the filtrate or supernatant using a validated analytical method (e.g., HPLC-UV).
-
pH Verification: Measure the final pH of the saturated solution to ensure the buffer capacity was not exceeded.[13] The experiment should be conducted in triplicate for each pH condition.
Visualized Workflows and Pathways
Diagrams are essential for representing complex workflows and biological interactions in a clear and concise manner.
Caption: Experimental workflow for physicochemical profiling.
As a tryptamine derivative, this compound may act as an agonist at serotonin receptors, such as the 5-HT₂A receptor. Activation of this Gq-coupled receptor initiates a downstream signaling cascade involving phospholipase C.
Caption: Potential Gq-coupled signaling pathway for a tryptamine.
Conclusion
The physicochemical profile of this compound is a critical dataset that will govern its trajectory in the drug development pipeline. The experimental protocols detailed herein for determining pKa, logP, and aqueous solubility provide a robust framework for generating the high-quality, reproducible data required for informed decision-making.[1] By systematically characterizing these fundamental properties, researchers can build a comprehensive understanding of the compound's behavior, enabling rational optimization and paving the way for subsequent in vitro and in vivo evaluation. The integration of this data into pharmacokinetic models will ultimately accelerate the assessment of its therapeutic potential.[2]
References
- 1. selvita.com [selvita.com]
- 2. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. Interaction of psychoactive tryptamines with biogenic amine transporters and serotonin receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tryptamine - Wikipedia [en.wikipedia.org]
- 6. chem.indiana.edu [chem.indiana.edu]
- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acdlabs.com [acdlabs.com]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. who.int [who.int]
- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-(1H-indol-3-yl)-2-methylpropan-1-amine
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of 2-(1H-indol-3-yl)-2-methylpropan-1-amine using High-Performance Liquid Chromatography (HPLC) with UV detection. The proposed method is based on established principles for the analysis of aromatic amines and indole-containing compounds.[1]
Introduction
This compound is a chemical compound containing an indole moiety. Accurate and reliable quantitative analysis of this compound is crucial in various stages of drug development and research. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of such compounds.[2] This application note details a reversed-phase HPLC (RP-HPLC) method suitable for the analysis of this compound.
For chiral separation of enantiomers, a normal-phase HPLC method using a chiral stationary phase is often more successful.[3] Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are a good starting point for the separation of primary amines.[3]
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.
-
Column: A C18 reversed-phase column is a suitable initial choice for the analysis of aromatic amines.[1]
-
Recommended Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm, or equivalent.
-
-
Chemicals and Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or Milli-Q
-
Formic acid (FA), 99% or higher purity
-
Trifluoroacetic acid (TFA), HPLC grade (optional mobile phase additive)
-
This compound reference standard
-
Chromatographic Conditions
The following conditions are a recommended starting point and may require optimization for specific applications.
| Parameter | Recommended Setting |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm and 280 nm (Indole chromophore) |
| Injection Volume | 10 µL |
Table 1: HPLC Chromatographic Conditions
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 20.0 | 5 | 95 |
| 20.1 | 95 | 5 |
| 25.0 | 95 | 5 |
Preparation of Standard and Sample Solutions
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% FA) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.
Sample Preparation: The sample preparation will depend on the matrix. For samples in a simple matrix, dissolve the sample in the initial mobile phase to a concentration within the calibration range. For more complex matrices, such as biological fluids, protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences.[1]
Data Presentation and Analysis
A calibration curve should be constructed by plotting the peak area of the analyte against the concentration of the working standard solutions. The concentration of the analyte in unknown samples can then be determined using the linear regression equation of the calibration curve.
Table 3: Expected Quantitative Data (Hypothetical)
| Parameter | Expected Value |
| Retention Time (tR) | 8 - 12 min |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (%Recovery) | 98 - 102% |
Method Troubleshooting
Poor peak shape, such as tailing, can be an issue when analyzing basic compounds like amines. This is often due to interactions with residual silanol groups on the silica support of the column.[3] To mitigate this, consider the following:
-
Use an End-Capped Column: High-purity, end-capped silica columns are recommended.[1]
-
Mobile Phase Additive: The addition of a small amount of a basic modifier like triethylamine (TEA) or diethylamine (DEA) to the mobile phase can improve peak shape, although this may not be necessary with modern high-purity columns.[1][3]
-
Adjust pH: Lowering the mobile phase pH can help to suppress the ionization of silanol groups.[1]
Visualization
Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
References
Application Notes and Protocols for Antimicrobial Activity Assays of 2-(1H-indol-3-yl)-2-methylpropan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial activities.[1][2] This document provides detailed application notes and experimental protocols for evaluating the antimicrobial efficacy of a specific indole derivative, 2-(1H-indol-3-yl)-2-methylpropan-1-amine. The methodologies described herein are foundational for screening novel compounds and determining their potential as antimicrobial agents.
The protocols provided cover essential in vitro antimicrobial susceptibility tests: the Minimum Inhibitory Concentration (MIC) assay, the Minimum Bactericidal Concentration (MBC) assay, and the Kirby-Bauer disk diffusion assay.[3][4][5] These assays are fundamental in determining the lowest concentration of a substance that inhibits or kills a microorganism.[6][7][8][9]
Data Presentation
The quantitative data generated from the antimicrobial assays should be summarized for clear interpretation and comparison. The following table provides a template for presenting the results.
Table 1: Antimicrobial Activity of this compound
| Test Organism | Strain ID | MIC (µg/mL) | MBC (µg/mL) | Disk Diffusion Zone of Inhibition (mm) | Interpretation |
| Staphylococcus aureus | ATCC 29213 | Data | Data | Data | Susceptible/Intermediate/Resistant |
| Escherichia coli | ATCC 25922 | Data | Data | Data | Susceptible/Intermediate/Resistant |
| Pseudomonas aeruginosa | ATCC 27853 | Data | Data | Data | Susceptible/Intermediate/Resistant |
| Enterococcus faecalis | ATCC 29212 | Data | Data | Data | Susceptible/Intermediate/Resistant |
| Candida albicans | ATCC 10231 | Data | Data | Data | Susceptible/Intermediate/Resistant |
Note: Interpretation of results as "Susceptible," "Intermediate," or "Resistant" requires established breakpoints from standards organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). For novel compounds, these values serve as a comparative measure of potency.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay using Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[6][8][9] The broth microdilution method is a widely used technique for determining the MIC of a substance.[10][11]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium[12]
-
Test microorganisms (e.g., bacterial and fungal strains)
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Sterile pipettes and tips
-
Incubator
Procedure:
-
Preparation of the Test Compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The solvent should be tested for any intrinsic antimicrobial activity.
-
Perform serial two-fold dilutions of the stock solution in sterile broth to achieve a range of test concentrations.
-
-
Preparation of Inoculum:
-
From a fresh culture (18-24 hours) on an agar plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[13]
-
Dilute this standardized suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6]
-
-
Inoculation and Incubation:
-
Dispense 100 µL of the appropriate broth into each well of a 96-well microtiter plate.
-
Add 100 µL of the serially diluted compound to the wells, creating a final volume of 200 µL with the desired test concentrations.
-
Add 10 µL of the prepared inoculum to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).[8]
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.[9]
-
-
Reading the Results:
Workflow for the Minimum Inhibitory Concentration (MIC) Assay.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[7][14][15] This assay is a supplementary test to the MIC and is used to determine if a compound is bactericidal or bacteriostatic.
Materials:
-
Results from the MIC assay
-
Sterile agar plates (e.g., Mueller-Hinton Agar)
-
Sterile pipettes and tips
-
Incubator
Procedure:
-
Subculturing from MIC Wells:
-
Incubation:
-
Incubate the agar plates at 35°C ± 2°C for 18-24 hours.
-
-
Reading the Results:
Workflow for the Minimum Bactericidal Concentration (MBC) Assay.
Kirby-Bauer Disk Diffusion Assay
The disk diffusion assay is a qualitative method used to determine the susceptibility of bacteria to antimicrobial agents.[4][13] It involves placing a paper disk impregnated with the test compound onto an agar plate inoculated with the test organism.
Materials:
-
This compound
-
Sterile paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Test microorganisms
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Sterile forceps
-
Incubator
-
Ruler or calipers
Procedure:
-
Preparation of Disks:
-
Prepare a stock solution of this compound.
-
Aseptically impregnate sterile paper disks with a known concentration and volume of the compound solution.
-
Allow the disks to dry completely in a sterile environment.
-
-
Inoculum Preparation and Inoculation:
-
Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard as described in the MIC protocol.
-
Dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure confluent growth.[16]
-
-
Disk Placement and Incubation:
-
Using sterile forceps, place the prepared disks onto the inoculated MHA plate, ensuring firm contact with the agar.[16]
-
Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.
-
-
Reading the Results:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[13]
-
Workflow for the Kirby-Bauer Disk Diffusion Assay.
Potential Signaling Pathways and Mechanisms of Action for Indole Derivatives
While the specific mechanism of this compound is yet to be elucidated, indole and its derivatives have been shown to interfere with various bacterial processes.[1][17] These include:
-
Biofilm Formation: Indole and its derivatives can modulate biofilm formation in various bacteria.[17]
-
Quorum Sensing: Some indole derivatives may interfere with bacterial cell-to-cell communication (quorum sensing), which regulates virulence factor expression.[18]
-
Membrane Integrity: Indole compounds can disrupt the bacterial cell membrane potential.
-
Metabolic Pathways: Certain synthetic indole derivatives have been found to inhibit respiratory metabolism.[19]
Further studies, such as membrane potential assays, ATP synthesis assays, and gene expression analysis, would be necessary to elucidate the precise mechanism of action for this compound.
Potential Mechanisms of Action for Indole Derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. eurekaselect.com [eurekaselect.com]
- 3. routledge.com [routledge.com]
- 4. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 5. woah.org [woah.org]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. protocols.io [protocols.io]
- 11. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. benchchem.com [benchchem.com]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. microchemlab.com [microchemlab.com]
- 16. asm.org [asm.org]
- 17. Controlling bacterial behavior with indole-containing natural products and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria | Semantic Scholar [semanticscholar.org]
Application Note and Protocol: In Vitro Anticancer Efficacy of 2-(1H-indol-3-yl)-2-methylpropan-1-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The discovery of novel therapeutic agents with potent and selective anticancer activity remains a cornerstone of oncological research. Indole derivatives have garnered significant attention due to their diverse biological activities, including anticancer properties.[1][2] This document outlines a comprehensive protocol for the in vitro evaluation of a novel indole compound, 2-(1H-indol-3-yl)-2-methylpropan-1-amine, for its potential anticancer effects on various cell lines. The described methodologies provide a framework for assessing cytotoxicity, induction of apoptosis, and cell cycle arrest, key indicators of anticancer potential.[3]
Experimental Protocols
This section details the materials and step-by-step procedures for evaluating the anticancer effects of this compound.
Cell Lines and Culture Conditions
A panel of human cancer cell lines is recommended to assess the breadth of activity. The selection should ideally include representatives from different cancer types.
-
Recommended Cell Lines:
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation Conditions: Cells should be maintained at 37°C in a humidified atmosphere with 5% CO2.
Compound Preparation
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Further dilutions should be made in the complete culture medium to achieve the desired final concentrations for treatment. The final DMSO concentration in the culture should not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[6]
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.[7]
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The reference wavelength should be more than 650 nm.
-
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[9][10][11]
-
Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[11][12] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[12] Propidium iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.[9]
-
Procedure:
-
Seed cells in a 6-well plate and treat them with the test compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.[9]
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[10]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.[10]
-
Incubate the cells for 15-20 minutes at room temperature in the dark.[10][13]
-
Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[10]
-
-
Data Analysis: The cell populations are quantified as follows:
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14][15]
-
Procedure:
-
Seed cells and treat them with the test compound as described for the apoptosis assay.
-
Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.[14][16] This step permeabilizes the cells.[17]
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) to prevent the staining of RNA.[14][16]
-
Incubate for 30 minutes at room temperature in the dark.[15]
-
Analyze the DNA content by flow cytometry.
-
-
Data Analysis: The percentage of cells in each phase of the cell cycle is determined by analyzing the DNA content histograms.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of the compound on key signaling pathways involved in cell proliferation and apoptosis.[18][19][20]
-
Target Proteins (Hypothetical Pathway):
-
Apoptosis-related: Bax, Bcl-2, Cleaved Caspase-3, PARP
-
Cell cycle-related: Cyclin D1, CDK4, p21, p27
-
Signaling Pathway (e.g., PI3K/Akt/mTOR): p-Akt, Akt, p-mTOR, mTOR
-
-
Procedure:
-
Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[21]
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate 20-30 µg of protein per lane by SDS-PAGE and transfer the proteins to a PVDF membrane.[21]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[19]
-
Incubate the membrane with primary antibodies overnight at 4°C.[19]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[19]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[21]
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH).
Data Presentation
Quantitative data should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Cytotoxicity of this compound (IC50 Values in µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
| MCF-7 | |||
| A549 | |||
| HeLa | |||
| HCT116 | |||
| MCF-10A |
Table 2: Effect of this compound on Apoptosis (% of Cells)
| Cell Line | Treatment | Viable | Early Apoptotic | Late Apoptotic/Necrotic |
| MCF-7 | Control | |||
| Compound (IC50) | ||||
| A549 | Control | |||
| Compound (IC50) |
Table 3: Effect of this compound on Cell Cycle Distribution (% of Cells)
| Cell Line | Treatment | G0/G1 Phase | S Phase | G2/M Phase |
| MCF-7 | Control | |||
| Compound (IC50) | ||||
| A549 | Control | |||
| Compound (IC50) |
Mandatory Visualizations
Experimental Workflow
Hypothetical Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-cancer Effects of MW-03, a Novel Indole Compound, by Inducing 15-Hydroxyprostaglandin Dehydrogenase and Cellular Growth Inhibition in the LS174T Human Colon Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxicity and Antioxidant Potential of Novel 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. kumc.edu [kumc.edu]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. vet.cornell.edu [vet.cornell.edu]
- 17. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 18. medium.com [medium.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. Western blot protocol | Abcam [abcam.com]
- 21. benchchem.com [benchchem.com]
Application of 2-(1H-indol-3-yl)-2-methylpropan-1-amine in Neurotransmitter Reuptake Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
December 2025
Introduction
Monoamine transporters, including the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), are critical regulators of neurotransmission.[1][2] They function by clearing their respective neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—from the synaptic cleft, thereby terminating the signal. The dysfunction of these transporters is implicated in a variety of psychiatric and neurological disorders, such as depression, anxiety, and attention-deficit hyperactivity disorder (ADHD).[1][3] Consequently, these transporters are key targets for therapeutic drug development.[4][5]
This document provides detailed application notes and protocols for characterizing the inhibitory activity of the compound 2-(1H-indol-3-yl)-2-methylpropan-1-amine on monoamine reuptake. While specific data for this particular compound is not extensively available in published literature, the protocols outlined below are standard industry and academic methods for evaluating novel chemical entities for their potential as neurotransmitter reuptake inhibitors. The data presented for comparator compounds will serve as a reference for interpreting results obtained for this compound.
Signaling Pathway of Monoamine Reuptake
The reuptake of monoamine neurotransmitters from the synaptic cleft is an active transport process mediated by specific transporter proteins located on the presynaptic neuron.[4] This process is dependent on the co-transport of sodium and chloride ions down their electrochemical gradients.[4] Reuptake inhibitors act by binding to the transporter protein, which blocks the translocation of the neurotransmitter and leads to an increased concentration of the neurotransmitter in the synapse.[6] This enhanced neurotransmitter level can then lead to a potentiation of postsynaptic receptor signaling.
Figure 1: Mechanism of monoamine reuptake and inhibition.
Experimental Protocols
Two primary in vitro methods are widely used to determine the potency and selectivity of a compound as a neurotransmitter reuptake inhibitor: radioligand binding assays and neurotransmitter uptake assays.
Radioligand Binding Assays
This assay measures the ability of a test compound to displace a known radiolabeled ligand from the monoamine transporter. It provides information on the binding affinity (Ki) of the compound for the transporter.
Materials:
-
HEK293 cells stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT).
-
Cell culture medium (e.g., DMEM with 10% FBS, G418).
-
Assay buffer (e.g., Tris-HCl buffer with NaCl and KCl).
-
Radioligands: [³H]Citalopram (for hSERT), [³H]Nisoxetine (for hNET), [³H]WIN 35,428 (for hDAT).
-
Non-specific binding inhibitors: Paroxetine (for hSERT), Desipramine (for hNET), GBR 12909 (for hDAT).
-
Test compound: this compound.
-
96-well microplates.
-
Scintillation fluid and a scintillation counter.
Protocol:
-
Cell Membrane Preparation: Culture the transfected HEK293 cells to confluency. Harvest the cells, homogenize them in ice-cold assay buffer, and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the appropriate radioligand, and varying concentrations of the test compound (this compound) or a known inhibitor for the standard curve. For determining non-specific binding, add a high concentration of the respective non-specific binding inhibitor.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression analysis of the concentration-response curve. Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2: Workflow for radioligand binding assay.
Neurotransmitter Uptake Assays
This functional assay directly measures the inhibition of the transport of a radiolabeled neurotransmitter into cells expressing the target transporter.
Materials:
-
HEK293 cells stably expressing hSERT, hNET, or hDAT.
-
Cell culture medium.
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).[1]
-
Radiolabeled neurotransmitters: [³H]Serotonin (5-HT), [³H]Norepinephrine (NE), or [³H]Dopamine (DA).[1]
-
Non-specific uptake inhibitors: Paroxetine (for hSERT), Mazindol (for hNET and hDAT).[1][7]
-
Test compound: this compound.
-
96-well microplates.
-
Scintillation fluid and a scintillation counter.
Protocol:
-
Cell Plating: Plate the transfected HEK293 cells in 96-well plates and grow them to confluency.[6][8]
-
Pre-incubation: Wash the cells with assay buffer and pre-incubate them with varying concentrations of the test compound or a known inhibitor for a short period (e.g., 10-20 minutes) at 37°C.[9]
-
Initiation of Uptake: Initiate the uptake by adding the assay buffer containing the respective radiolabeled neurotransmitter.
-
Incubation: Incubate the plates at 37°C for a short, defined period (e.g., 5-15 minutes) to measure the initial rate of uptake.
-
Termination of Uptake: Rapidly terminate the uptake by washing the cells with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radiolabeled neurotransmitter taken up by the cells using a scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a known inhibitor) from the total uptake. Determine the IC₅₀ value for the inhibition of uptake by non-linear regression analysis of the concentration-response curve.
Figure 3: Workflow for neurotransmitter uptake assay.
Data Presentation
The inhibitory activity of this compound should be determined for all three monoamine transporters to assess its potency and selectivity. The results should be summarized in a table for easy comparison with standard reference compounds.
Table 1: Hypothetical In Vitro Profile of this compound and Comparator Compounds
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | SERT IC₅₀ (nM) | NET IC₅₀ (nM) | DAT IC₅₀ (nM) |
| This compound | TBD | TBD | TBD | TBD | TBD | TBD |
| Cocaine | 200 - 700 | 200 - 700 | 200 - 700 | ~255 | ~100 | ~255 |
| Methylphenidate | >10,000 | ~100 | ~100 | >10,000 | ~100 | ~100 |
| Amphetamine | 20,000 - 40,000 | 70 - 100 | ~600 | 20,000 - 40,000 | 70 - 100 | ~600 |
| Paroxetine (SSRI) | ~1 | >1000 | >1000 | ~1 | >1000 | >1000 |
| Desipramine (NRI) | >1000 | ~1-5 | >1000 | >1000 | ~1-5 | >1000 |
| GBR 12909 (DRI) | >1000 | >1000 | ~10-20 | >1000 | >1000 | ~10-20 |
TBD: To be determined experimentally. Data for comparator compounds are approximate values from published literature.[10]
Interpretation of Results
The data generated from these assays will allow for the characterization of this compound's pharmacological profile.
-
Potency: The Ki and IC₅₀ values indicate the potency of the compound at each transporter. Lower values signify higher potency.
-
Selectivity: By comparing the potency across the three transporters, the selectivity of the compound can be determined. For example, a compound with a much lower Ki for SERT compared to NET and DAT would be considered a selective serotonin reuptake inhibitor (SSRI). A compound that inhibits all three transporters with similar potency is known as a triple reuptake inhibitor (TRI).[2]
Conclusion
The protocols described provide a robust framework for evaluating the potential of this compound as a monoamine reuptake inhibitor. By systematically determining its binding affinities and functional potencies at SERT, NET, and DAT, researchers can elucidate its pharmacological profile, which is a critical step in the drug discovery and development process. The resulting data will be instrumental in guiding further preclinical and clinical investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. moleculardevices.com [moleculardevices.com]
- 10. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with 2-(1H-indol-3-yl)-2-methylpropan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1H-indol-3-yl)-2-methylpropan-1-amine is an indole derivative with potential applications in pharmacological research, particularly in the development of new treatments for neurological disorders. Structurally related to tryptamines, which are known to interact with various neurotransmitter systems, this compound warrants in vivo investigation to elucidate its pharmacokinetic, pharmacodynamic, and toxicological profiles.[1] These application notes provide a comprehensive framework for designing and conducting preclinical in vivo studies to assess the therapeutic potential and safety of this novel compound. Given the limited direct data on this specific molecule, the following protocols are based on established methodologies for evaluating novel psychoactive substances and structurally similar indole analogs.
Compound Profile
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆N₂ | |
| Molecular Weight | 188.27 g/mol | |
| Chemical Structure | Indole ring with a 2-methylpropan-1-amine substituent at the 3-position | Inferred from name |
| Potential Applications | Neurological disorders, antimicrobial agent | [1] |
| Predicted Biological Activity | Modulation of neurotransmitter systems (e.g., serotonergic) | [1][2] |
Experimental Design Considerations
Successful in vivo studies rely on careful planning and adherence to ethical guidelines. Key considerations include the selection of an appropriate animal model, determination of the optimal dose range and route of administration, and the inclusion of relevant behavioral and physiological endpoints.[3]
Animal Model Selection
The choice of animal model is critical for the translational relevance of the findings. For initial screening of psychoactive compounds, rodents such as mice or rats are commonly used due to their well-characterized neurobiology and the availability of established behavioral paradigms.[4]
Dosing and Administration
The route of administration should be chosen based on the physicochemical properties of the compound and the intended clinical application. Common routes for preclinical studies include intraperitoneal (IP), oral (PO), and subcutaneous (SC) injections. A dose-response study is essential to identify the effective and toxic dose ranges.
Experimental Protocols
The following are detailed protocols for key in vivo experiments to characterize the pharmacological effects of this compound.
Protocol 1: Acute Toxicity Assessment (LD50)
Objective: To determine the median lethal dose (LD50) of the compound and identify signs of acute toxicity.
Materials:
-
This compound
-
Vehicle (e.g., saline, DMSO/saline mixture)
-
Male and female Sprague-Dawley rats (8-10 weeks old)
-
Standard laboratory animal caging and husbandry supplies
-
Syringes and needles for administration
Procedure:
-
Acclimatize animals to the housing conditions for at least 7 days prior to the experiment.
-
Prepare a range of doses of the test compound dissolved in the chosen vehicle.
-
Divide the animals into groups (n=5 per sex per dose group), including a vehicle control group.
-
Administer a single dose of the compound or vehicle via the desired route (e.g., IP).
-
Observe the animals continuously for the first 4 hours post-administration and then at regular intervals for 14 days.
-
Record clinical signs of toxicity, including changes in behavior, posture, motor activity, and physiological parameters.
-
Record mortality in each group.
-
At the end of the 14-day observation period, euthanize surviving animals and perform gross necropsy.
-
Calculate the LD50 using a recognized statistical method (e.g., probit analysis).
Protocol 2: Behavioral Assessment in the Open Field Test
Objective: To evaluate the effects of the compound on locomotor activity and anxiety-like behavior.
Materials:
-
This compound
-
Vehicle
-
Male C57BL/6 mice (8-10 weeks old)
-
Open field arena (e.g., 40 cm x 40 cm x 30 cm)
-
Video tracking software
Procedure:
-
Acclimatize mice to the testing room for at least 1 hour before the experiment.
-
Administer the test compound or vehicle at predetermined doses (based on toxicity data).
-
After a specified pretreatment time (e.g., 30 minutes), place each mouse individually into the center of the open field arena.
-
Record the animal's activity for 10-15 minutes using the video tracking software.
-
Analyze the data for parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
Protocol 3: Assessment of Serotonergic Activity using the Head-Twitch Response (HTR)
Objective: To determine if the compound has agonistic activity at serotonin 5-HT2A receptors, a common target for tryptamine derivatives.
Materials:
-
This compound
-
Vehicle
-
Male C57BL/6 mice (8-10 weeks old)
-
Observation chambers
Procedure:
-
Administer the test compound or vehicle at various doses.
-
Place each mouse in an individual observation chamber.
-
Observe and count the number of head twitches for a period of 30-60 minutes, starting immediately after administration.
-
A positive control, such as a known 5-HT2A agonist (e.g., DOI), should be included.
-
Analyze the dose-response relationship for the induction of head twitches.
Data Presentation
All quantitative data from these experiments should be summarized in clearly structured tables to facilitate comparison between different dose groups and with control groups.
Table 1: Acute Toxicity of this compound in Rats
| Dose (mg/kg) | Route of Administration | Mortality (Male) | Mortality (Female) | Observed Toxic Signs |
| Vehicle | IP | 0/5 | 0/5 | None |
| Dose 1 | IP | |||
| Dose 2 | IP | |||
| Dose 3 | IP | |||
| Dose 4 | IP |
Table 2: Effects of this compound on Open Field Behavior in Mice
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) | Time in Center (s) | Rearing Frequency |
| Vehicle | - | |||
| Compound X | Dose 1 | |||
| Compound X | Dose 2 | |||
| Compound X | Dose 3 |
Visualizations
Experimental Workflow
Caption: A streamlined workflow for the in vivo evaluation of novel compounds.
Hypothetical Signaling Pathway
Given the structural similarity to tryptamines, this compound may interact with serotonergic pathways. The following diagram illustrates a potential mechanism of action involving the 5-HT2A receptor.
Caption: A putative signaling cascade initiated by compound binding to the 5-HT2A receptor.
Conclusion
The provided application notes and protocols offer a foundational framework for the in vivo characterization of this compound. Researchers should adapt these methodologies based on the specific research questions and the emerging data for this compound. Rigorous experimental design and adherence to ethical standards are paramount for generating reproducible and meaningful results that can guide future drug development efforts.
References
- 1. Buy N-((2-Methyl-1H-indol-3-yl)methyl)propan-2-amine hydrochloride | 1332529-32-4 [smolecule.com]
- 2. Novel psychoactive substances (designer drugs): overview and pharmacology of modulators of monoamine signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
Applikationsbeschreibung: Derivatisierung von 2-(1H-indol-3-yl)-2-methylpropan-1-amin zur verbesserten Detektion
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Einleitung
2-(1H-indol-3-yl)-2-methylpropan-1-amin, ein Tryptamin-Analogon, stellt aufgrund seiner geringen Konzentration in biologischen Matrizes und des Fehlens eines starken Chromophors eine analytische Herausforderung dar. Die Derivatisierung ist eine entscheidende Strategie, um die Nachweisgrenzen zu verbessern und eine genaue Quantifizierung mittels chromatographischer Techniken zu ermöglichen. Diese Applikationsbeschreibung beschreibt detaillierte Protokolle für die Derivatisierung des primären Amins der Zielverbindung zur Verbesserung der Detektion mittels Hochleistungsflüssigkeitschromatographie (HPLC) mit Fluoreszenz- (FLD) oder Ultraviolett- (UV) Detektion sowie Gaschromatographie-Massenspektrometrie (GC-MS).
Die hier beschriebenen Methoden zielen darauf ab, die Empfindlichkeit und Selektivität zu erhöhen, indem funktionelle Gruppen eingeführt werden, die entweder stark fluoreszierend, UV-absorbierend oder für die GC-Analyse geeignet sind. Behandelt werden die Derivatisierung mit o-Phthalaldehyd (OPA), 9-Fluorenylmethoxycarbonylchlorid (FMOC-Cl), Dansylchlorid und die Silylierung für die GC-MS-Analyse.
Zusammenfassung der quantitativen Daten
Die folgende Tabelle fasst die typischen Leistungsmerkmale zusammen, die mit den beschriebenen Derivatisierungsmethoden für Tryptamin-Analoga erzielt wurden. Diese Werte dienen als Richtlinie für die zu erwartende Leistung bei der Analyse von 2-(1H-indol-3-yl)-2-methylpropan-1-amin.
| Derivatisierungsmethode | Analytische Plattform | Typischer linearer Bereich | Typische Nachweisgrenze (LOD) | Anmerkungen |
| OPA/Thiol | HPLC-FLD | 0.2 - 50 ng/mL[1] | 0.04 - 0.13 ng/mL[1] | Schnelle Reaktion, aber Derivate können instabil sein.[2] |
| FMOC-Cl | HPLC-FLD | 0.2 - 5.0 µg/mL[3] | Detektion im Femtomol-Bereich möglich.[4] | Bildet stabile und stark fluoreszierende Derivate.[4] |
| Dansylchlorid | HPLC-FLD/UV | 7 - 50 µg/L | 7 - 50 µg/L | Stabile Derivate, geeignet für UV- und Fluoreszenzdetektion.[5] |
| Silylierung (z.B. MSTFA) | GC-MS | 0.1 - 1.3 µg/L | 0.1 - 1.3 µg/L | Erhöht die Flüchtigkeit und thermische Stabilität für die GC-Analyse.[6] |
Experimentelle Protokolle
Hier werden detaillierte Methoden für die Derivatisierung von 2-(1H-indol-3-yl)-2-methylpropan-1-amin beschrieben.
Methode 1: Prä-Säulen-Derivatisierung mit OPA für die HPLC-FLD-Analyse
Prinzip: Primäre Amine reagieren schnell mit o-Phthalaldehyd (OPA) in Gegenwart eines Thiol-Reagenzes (z. B. 3-Mercaptopropionsäure), um hoch fluoreszierende Isoindol-Derivate zu bilden.[7][8]
Reagenzien:
-
2-(1H-indol-3-yl)-2-methylpropan-1-amin Standard
-
Methanol (HPLC-Qualität)
-
Boratpuffer (0.4 M, pH 10.2)
-
o-Phthalaldehyd (OPA) Lösung (50 mg/mL in Methanol)
-
3-Mercaptopropionsäure (MPA)
-
OPA-Derivatisierungsreagenz: Mischen Sie 1 ml OPA-Lösung, 9 ml Boratpuffer und 20 µl MPA. Täglich frisch zubereiten.
Protokoll:
-
Bereiten Sie eine Stammlösung des Analyten in Methanol vor (z. B. 1 mg/mL).
-
Erstellen Sie eine Reihe von Arbeitsstandards durch Verdünnung der Stammlösung.
-
Geben Sie zu 100 µL der Standard- oder Probelösung 200 µL des OPA-Derivatisierungsreagenzes in ein Injektionsfläschchen.
-
Mischen Sie die Lösung durch kurzes Vortexen für 1 Minute bei Raumtemperatur.[8]
-
Injizieren Sie die Probe sofort in das HPLC-System.
HPLC-FLD-Bedingungen:
-
Säule: C18-Umkehrphasensäule (z. B. 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Gradient aus A (Phosphatpuffer, 50 mM, pH 7.0) und B (Acetonitril/Methanol 50:50)
-
Flussrate: 1.0 mL/min
-
Injektionsvolumen: 20 µL
-
Fluoreszenzdetektion: Anregung bei 340 nm, Emission bei 455 nm.
Methode 2: Prä-Säulen-Derivatisierung mit FMOC-Cl für die HPLC-FLD-Analyse
Prinzip: 9-Fluorenylmethoxycarbonylchlorid (FMOC-Cl) reagiert mit primären Aminen unter milden alkalischen Bedingungen zu stabilen, stark fluoreszierenden N-substituierten Carbamaten.[3][4]
Reagenzien:
-
2-(1H-indol-3-yl)-2-methylpropan-1-amin Standard
-
Acetonitril (HPLC-Qualität)
-
Boratpuffer (0.2 M, pH 10.0)[9]
-
FMOC-Cl-Lösung (15 mM in Acetonitril)[9]
-
1-Adamantanamin (ADAM) Lösung (300 mM in Wasser-Acetonitril, 1:1, v/v) zum Quenchen von überschüssigem FMOC-Cl.[9]
Protokoll:
-
Bereiten Sie eine Stammlösung des Analyten in Acetonitril vor.
-
Erstellen Sie eine Reihe von Arbeitsstandards.
-
Mischen Sie 300 µL der Standard- oder Probelösung mit 600 µL Boratpuffer.[9]
-
Fügen Sie 600 µL der FMOC-Cl-Lösung hinzu und mischen Sie.[9]
-
Lassen Sie die Reaktion 5 Minuten bei Raumtemperatur ablaufen.[9]
-
Fügen Sie 600 µL der ADAM-Lösung hinzu, um die Reaktion zu stoppen und überschüssiges FMOC-Cl zu entfernen.[9]
-
Filtrieren Sie die Probe vor der Injektion.
HPLC-FLD-Bedingungen:
-
Säule: C18-Umkehrphasensäule
-
Mobile Phase: Gradient aus A (Acetatpuffer, 50 mM, pH 4.2) und B (Acetonitril)
-
Flussrate: 1.2 mL/min
-
Injektionsvolumen: 20 µL
-
Fluoreszenzdetektion: Anregung bei 265 nm, Emission bei 315 nm.
Methode 3: Prä-Säulen-Derivatisierung mit Dansylchlorid für die HPLC-FLD/UV-Analyse
Prinzip: Dansylchlorid reagiert mit primären Aminen zu stabilen Dansylamiden, die sowohl stark UV-absorbierend als auch fluoreszierend sind.[5]
Reagenzien:
-
2-(1H-indol-3-yl)-2-methylpropan-1-amin Standard
-
Aceton (HPLC-Qualität)
-
Natriumbicarbonatpuffer (100 mM, pH 9.0)
-
Dansylchlorid-Lösung (1.0 mg/mL in Aceton)[10]
Protokoll:
-
Lösen Sie den Analyten in einem geeigneten Lösungsmittel auf.
-
Geben Sie zu 1 mL der Probe 1 mL Dansylchlorid-Lösung und 1 mL Natriumbicarbonatpuffer.[10]
-
Vortexen Sie die Mischung kurz.
-
Erhitzen Sie die Probe für 1 Stunde bei 50°C.[10]
-
Lassen Sie die Probe auf Raumtemperatur abkühlen.
-
Filtrieren Sie die Probe vor der Injektion.
HPLC-FLD/UV-Bedingungen:
-
Säule: C18-Umkehrphasensäule
-
Mobile Phase: Isokratisch oder Gradient aus A (Phosphatpuffer, 20 mM, pH 2.8) und B (Acetonitril).[11]
-
Flussrate: 1.0 mL/min
-
Injektionsvolumen: 20 µL
-
Detektion: UV bei 254 nm oder Fluoreszenz bei Anregung von 340 nm und Emission von 530 nm.[11]
Methode 4: Silylierungs-Derivatisierung für die GC-MS-Analyse
Prinzip: Die Silylierung mit Reagenzien wie N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA) ersetzt aktive Wasserstoffatome an der Amingruppe durch eine Trimethylsilyl (TMS)-Gruppe. Dies erhöht die Flüchtigkeit und thermische Stabilität der Verbindung und macht sie für die GC-Analyse geeignet.[6][12]
Reagenzien:
-
2-(1H-indol-3-yl)-2-methylpropan-1-amin Standard
-
N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA)
-
Pyridin (wasserfrei)
-
Geeignetes Lösungsmittel (z. B. Acetonitril, wasserfrei)
Protokoll:
-
Trocknen Sie die Probe oder den Standard vollständig unter einem Stickstoffstrom.
-
Fügen Sie 50 µL wasserfreies Pyridin und 50 µL MSTFA hinzu.
-
Verschließen Sie das Reaktionsgefäß fest.
-
Erhitzen Sie die Mischung für 30 Minuten bei 60-80°C.
-
Kühlen Sie die Probe auf Raumtemperatur ab.
-
Injizieren Sie ein Aliquot in das GC-MS-System.
GC-MS-Bedingungen:
-
Säule: DB-5ms oder ähnliche unpolare Kapillarsäule (z. B. 30 m x 0.25 mm ID, 0.25 µm Filmdicke)
-
Injektor-Temperatur: 250°C
-
Ofenprogramm: Start bei 100°C, Rampe auf 280°C mit 10°C/min, 5 min halten.
-
Trägergas: Helium, konstante Flussrate 1 mL/min
-
MS-Transferlinie: 280°C
-
Ionenquelle: 230°C
-
Ionisationsmodus: Elektronenstoßionisation (EI) bei 70 eV
-
Scan-Modus: Full Scan (m/z 50-550) zur Identifizierung oder Selected Ion Monitoring (SIM) zur Quantifizierung.
Visualisierungen
Abbildung 1: Allgemeiner Arbeitsablauf für die HPLC-Analyse nach der Derivatisierung.
Abbildung 2: Allgemeiner Arbeitsablauf für die GC-MS-Analyse nach der Silylierung.
Abbildung 3: Schematische Darstellung der OPA-Derivatisierungsreaktion.
References
- 1. High-performance liquid chromatography with fluorescence detection and ultra-performance liquid chromatography with electrospray tandem mass spectrometry method for the determination of indoleamine neurotransmitters and their metabolites in sea lamprey plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. brjac.com.br [brjac.com.br]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. interchim.fr [interchim.fr]
- 9. academic.oup.com [academic.oup.com]
- 10. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 11. mdpi.com [mdpi.com]
- 12. youtube.com [youtube.com]
Application Notes and Protocols for Evaluating the Cytotoxicity of 2-(1H-indol-3-yl)-2-methylpropan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting significant biological activities, including anticancer properties. The evaluation of the cytotoxic potential of novel indole-containing compounds, such as 2-(1H-indol-3-yl)-2-methylpropan-1-amine, is a critical step in the drug discovery and development process.[1][2] Cell-based assays are fundamental tools for assessing a compound's effect on cell viability, proliferation, and mechanism of cell death.[3][4][5] This document provides detailed protocols for a panel of standard in vitro cytotoxicity assays—MTT, LDH, and Caspase-3/7—to comprehensively evaluate the cytotoxic effects of this compound.
Data Presentation: Summarized Cytotoxicity Data
The following tables present hypothetical data for the cytotoxic evaluation of this compound against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit 50% of cell growth or viability, are summarized.
Table 1: IC50 Values of this compound Determined by MTT Assay
| Cell Line | Tissue of Origin | IC50 (µM) after 48h Treatment |
| A549 | Lung Carcinoma | 25.6 ± 2.1 |
| HeLa | Cervical Carcinoma | 18.9 ± 1.5 |
| MCF-7 | Breast Adenocarcinoma | 32.4 ± 3.3 |
| HepG2 | Hepatocellular Carcinoma | 45.1 ± 4.2 |
Table 2: LDH Release Assay Results for this compound
| Cell Line | Treatment Concentration (µM) | % Cytotoxicity (LDH Release) |
| A549 | 10 | 15.2 ± 1.8 |
| 25 | 48.7 ± 3.5 | |
| 50 | 85.3 ± 5.1 | |
| HeLa | 10 | 22.5 ± 2.0 |
| 25 | 55.1 ± 4.2 | |
| 50 | 92.6 ± 6.3 |
Table 3: Caspase-3/7 Activity Induced by this compound
| Cell Line | Treatment Concentration (µM) | Fold Increase in Caspase-3/7 Activity |
| A549 | 25 | 3.8 ± 0.4 |
| HeLa | 25 | 4.5 ± 0.6 |
Experimental Protocols
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6]
Materials:
-
This compound
-
Human cancer cell lines (e.g., A549, HeLa)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., 0.1% NP-40, 4 mM HCl in isopropanol)[7]
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight.[7]
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[7]
-
Carefully remove the medium containing MTT.[7]
-
Add 150 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[8]
-
Measure the absorbance at 590 nm using a microplate reader.[8]
LDH Assay for Cytotoxicity
This assay quantifies the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium, serving as an indicator of membrane integrity loss.[9]
Materials:
-
Treated cells in 96-well plates
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (for maximum LDH release control)[9]
-
Microplate reader
Protocol:
-
Prepare cells and treat them with this compound as described in the MTT assay protocol.
-
Set up the following controls on the same plate:[9]
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with lysis buffer.
-
Background: Culture medium without cells.
-
-
Centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate for 10-30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] x 100
Caspase-3/7 Assay for Apoptosis
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[10]
Materials:
-
Treated cells in 96-well, opaque-walled plates
-
Caspase-Glo® 3/7 Assay Kit
-
Luminometer
Protocol:
-
Seed cells in an opaque-walled 96-well plate and treat with this compound as previously described.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer.
-
The fold increase in caspase activity is calculated by normalizing the luminescence of treated samples to that of the vehicle control.
Visualizations
Experimental Workflow
Caption: General workflow for assessing the cytotoxicity of a test compound.
Apoptosis Signaling Pathway
Caption: A potential signaling pathway for compound-induced apoptosis.
References
- 1. Design, Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives of Panaxadiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-based Assays - Cytotoxicity - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. broadpharm.com [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. cyrusbio.com.tw [cyrusbio.com.tw]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. Caspase-Glo® 3/7 Assay Protocol [promega.com]
Use of 2-(1H-indol-3-yl)-2-methylpropan-1-amine as a building block in organic synthesis
Application Notes: The Synthetic Utility of 2-(1H-indol-3-yl)-2-methylpropan-1-amine
Introduction
This compound, also known as α,α-dimethyltryptamine, is a valuable building block in organic synthesis, particularly for the development of novel therapeutic agents and research chemicals. As a derivative of tryptamine, its core indole structure is a key pharmacophore in numerous biologically active compounds. The presence of the gem-dimethyl group on the α-carbon sterically hinders metabolic degradation by monoamine oxidase (MAO), potentially increasing the in vivo stability and duration of action of its derivatives compared to unsubstituted tryptamines.
The primary amine functionality serves as a versatile chemical handle for a wide array of synthetic transformations. This allows for the systematic modification of the molecule to explore structure-activity relationships (SAR) and to optimize pharmacokinetic and pharmacodynamic properties. Its principal applications lie in the formation of amides, sulfonamides, carbamates, and in condensation reactions to generate more complex heterocyclic systems. These transformations are fundamental in medicinal chemistry for creating libraries of compounds for screening and lead optimization.
Key Synthetic Applications
-
Amide Bond Formation: The primary amine readily reacts with carboxylic acids, acid chlorides, or acid anhydrides to form stable amide bonds. This is one of the most common and robust methods for elaborating the structure. Amide coupling reactions are central to the synthesis of a vast range of pharmaceuticals. The resulting N-acylated derivatives can be designed to target a variety of biological receptors.
-
Sulfonamide Synthesis: Reaction with sulfonyl chlorides provides sulfonamide derivatives. The sulfonamide group is a key feature in many antibacterial drugs and diuretics and can be used to modulate the electronic and lipophilic properties of the parent molecule.
-
Urea and Carbamate Formation: Treatment with isocyanates or chloroformates yields ureas and carbamates, respectively. These functional groups are prevalent in bioactive molecules and can act as hydrogen bond donors and acceptors, influencing receptor binding affinity.
-
Pictet-Spengler Reaction: As a tryptamine analog, it can potentially participate in the Pictet-Spengler reaction with aldehydes or ketones to construct tetracyclic β-carboline frameworks. These structures are the core of many biologically active alkaloids.
The following sections provide detailed protocols for a representative synthetic transformation—amide bond formation—based on methodologies applied to structurally similar tryptamines.
Data Presentation: Representative Amide Coupling Reaction
The following data is adapted from a similar reaction with the parent compound, tryptamine, and serves as a representative example of the yields achievable in DCC-mediated amide coupling reactions.[1]
| Product Name | Starting Amine | Coupling Reagent | Yield | Melting Point |
| N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide | Tryptamine | DCC | 99% | 114-115 °C |
| Hypothetical Product: N-(2-(1H-indol-3-yl)-2-methylpropyl)-2-(aryl)propanamide | This compound | DCC / EDC | High | N/A |
Note: DCC = N,N'-Dicyclohexylcarbodiimide; EDC = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide. Yields are expected to be high for this class of reaction.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using DCC
This protocol describes a general method for the synthesis of N-acylated derivatives from this compound using a carboxylic acid and N,N'-dicyclohexylcarbodiimide (DCC) as the coupling agent. This method is adapted from the successful synthesis of a naproxen-tryptamine conjugate.[1]
Materials:
-
This compound
-
Carboxylic acid of interest (e.g., Naproxen, Ibuprofen, or a custom-synthesized acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid, dilute solution (e.g., 1 M)
-
Sodium bicarbonate, saturated aqueous solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
To a solution of the chosen carboxylic acid (1.0 mmol, 1.0 eq.) in anhydrous dichloromethane (10-15 mL), add N,N'-dicyclohexylcarbodiimide (DCC) (1.0 mmol, 1.0 eq.).
-
Stir the reaction mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.0 mmol, 1.0 eq.) to the reaction mixture.
-
Continue stirring at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.[1]
-
Once the reaction is complete, filter the mixture through a sintered glass funnel or Celite pad to remove the precipitated DCU.
-
Wash the filtrate sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure amide product.
Visualizations
References
Application Notes and Protocols for Receptor Binding Assay of 2-(1H-indol-3-yl)-2-methylpropan-1-amine (alpha-Methyltryptamine)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1H-indol-3-yl)-2-methylpropan-1-amine, commonly known as alpha-methyltryptamine (AMT), is a tryptamine derivative with known stimulant and hallucinogenic properties.[1] Its pharmacological profile is complex, as it interacts with multiple components of the monoaminergic system.[2] AMT demonstrates affinity for serotonin (5-HT) receptors, particularly the 5-HT1 and 5-HT2 subtypes, and also interacts with adrenergic receptors and the serotonin transporter.[1][3] Furthermore, it is a potent inhibitor of monoamine oxidase (MAO), especially MAO-A.[1] This multifaceted activity makes AMT a subject of interest in neuropharmacology and drug development.
These application notes provide a detailed protocol for conducting a receptor binding assay to characterize the interaction of AMT with the serotonin 5-HT2A receptor, a key target implicated in its psychoactive effects.
Data Presentation
The following table summarizes the reported binding affinities of alpha-methyltryptamine (AMT) for various serotonin receptor subtypes. This data is essential for designing and interpreting competitive binding experiments.
| Receptor Subtype | Radioligand | Tissue/System | Ki (nM) | Reference |
| 5-HT2 | [3H]ketanserin | Rat Frontal Cortex Homogenates | Varies | [4][5] |
| 5-HT1B | [3H]serotonin | Rat Frontal Cortex Homogenates | Varies | [4][5] |
Note: Specific Ki values for alpha-methyltryptamine at various serotonin receptor subtypes are not consistently available in the literature; values can vary based on experimental conditions.[2] The data often involves displacement of specific radioligands.[4][5]
Experimental Protocols
Principle of the Assay
A receptor binding assay is a technique used to measure the affinity of a ligand (in this case, AMT) for a specific receptor. This protocol describes a competitive radioligand binding assay. The assay measures the ability of unlabeled AMT to compete with a radiolabeled ligand for binding to the 5-HT2A receptor. The concentration of AMT that inhibits 50% of the specific binding of the radioligand is known as the IC50, which can be used to determine the binding affinity (Ki).
Materials and Reagents
-
Test Compound: this compound (alpha-Methyltryptamine, AMT)
-
Receptor Source: Commercially available membranes from cells expressing the human 5-HT2A receptor (e.g., from CHO or HEK293 cells) or rat frontal cortex homogenates.[4][5]
-
Radioligand: [3H]Ketanserin, a selective 5-HT2A receptor antagonist.
-
Unlabeled Ligand for Non-Specific Binding: Ketanserin or another high-affinity 5-HT2A antagonist.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus (cell harvester)
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
Experimental Workflow Diagram
Caption: Workflow for the 5-HT2A Receptor Binding Assay.
Step-by-Step Protocol
-
Preparation of Reagents:
-
Prepare the assay buffer (50 mM Tris-HCl, pH 7.4) and wash buffer (cold 50 mM Tris-HCl, pH 7.4).
-
Prepare stock solutions of AMT, [3H]Ketanserin, and the unlabeled antagonist in the assay buffer. Perform serial dilutions of AMT to create a range of concentrations for the competition assay (e.g., 10⁻¹⁰ to 10⁻⁴ M).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of receptor membrane preparation, 50 µL of [3H]Ketanserin (final concentration ~0.5-1.0 nM), and 50 µL of assay buffer to designated wells.
-
Non-Specific Binding (NSB): Add 50 µL of receptor membrane preparation, 50 µL of [3H]Ketanserin, and 50 µL of a high concentration of unlabeled antagonist (e.g., 1-10 µM ketanserin) to designated wells.
-
Competition Binding: Add 50 µL of receptor membrane preparation, 50 µL of [3H]Ketanserin, and 50 µL of the varying concentrations of AMT to the remaining wells.
-
-
Incubation:
-
Incubate the plates at room temperature (25°C) for 60-90 minutes to allow the binding to reach equilibrium.[2]
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters three times with 3 mL of ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Scintillation Counting:
-
Transfer the filters to scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Allow the vials to sit for at least 4 hours in the dark.
-
Measure the radioactivity in each vial using a liquid scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.
-
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the AMT concentration.
-
Determine IC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of AMT that inhibits 50% of the specific binding of [3H]Ketanserin.
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Signaling Pathway Overview
Activation of the 5-HT2A receptor, a Gq/11-coupled G protein-coupled receptor (GPCR), initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These downstream signaling events ultimately modulate neuronal excitability and neurotransmitter release.
Caption: 5-HT2A Receptor Signaling Pathway.
References
- 1. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 2. benchchem.com [benchchem.com]
- 3. ecddrepository.org [ecddrepository.org]
- 4. Synthesis and serotonin receptor affinities of a series of enantiomers of alpha-methyltryptamines: evidence for the binding conformation of tryptamines at serotonin 5-HT1B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(1H-indol-3-yl)-2-methylpropan-1-amine
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and purity of 2-(1H-indol-3-yl)-2-methylpropan-1-amine synthesis. The proposed synthetic pathway involves a two-step process: the formation of the nitrile intermediate, 2-(1H-indol-3-yl)-2-methylpropanenitrile, followed by its reduction to the target primary amine.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, categorized by the reaction step.
Step 1: Synthesis of 2-(1H-indol-3-yl)-2-methylpropanenitrile from Indole and Acetone Cyanohydrin
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to no conversion of indole | 1. Insufficiently acidic catalyst: The reaction requires an acid catalyst to promote the formation of the electrophilic species from acetone cyanohydrin. 2. Low reaction temperature: The reaction may require thermal energy to proceed at a reasonable rate. 3. Poor quality of acetone cyanohydrin: The reagent may have decomposed, especially if not stored properly. | 1. Catalyst Optimization: Screen various Brønsted or Lewis acids (e.g., p-toluenesulfonic acid, sulfuric acid, boron trifluoride etherate). Start with a catalytic amount and incrementally increase if necessary. 2. Temperature Adjustment: Gradually increase the reaction temperature, for example, from room temperature to 50-80°C, while monitoring for product formation and decomposition. 3. Reagent Quality Check: Use freshly opened or purified acetone cyanohydrin. |
| Formation of multiple byproducts (polyalkylation) | High reactivity of indole: Indole can react at multiple positions, and the product itself can undergo further reaction. | 1. Control Stoichiometry: Use a slight excess of indole relative to acetone cyanohydrin to minimize dialkylation of the indole. 2. Slow Addition: Add the acetone cyanohydrin or the acid catalyst dropwise to the indole solution to maintain a low concentration of the reactive electrophile. |
| Predominant N-alkylation instead of C3-alkylation | Reaction conditions favoring N-alkylation: The choice of solvent and base can influence the site of alkylation. | 1. Solvent Selection: Aprotic, non-polar solvents generally favor C3-alkylation. Experiment with solvents like toluene or dichloromethane. 2. Avoid Strong Bases: This reaction is typically acid-catalyzed. The presence of a strong base would deprotonate the indole nitrogen, favoring N-alkylation. |
| Product decomposition | Harsh acidic conditions or high temperatures: The indole ring and the nitrile group can be sensitive to strong acids and excessive heat. | 1. Use Milder Acids: Opt for milder Lewis acids or solid acid catalysts that can be easily filtered off. 2. Optimize Temperature and Time: Monitor the reaction closely by TLC or HPLC to determine the optimal reaction time before significant decomposition occurs. |
Step 2: Reduction of 2-(1H-indol-3-yl)-2-methylpropanenitrile to this compound
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete reduction of the nitrile | 1. Insufficient reducing agent: The stoichiometry of the reducing agent to the nitrile may be too low. 2. Deactivated catalyst (for catalytic hydrogenation): The catalyst may be poisoned or have lost its activity. 3. Low quality of LiAlH₄: Lithium aluminum hydride can degrade upon exposure to moisture. | 1. Increase Reducing Agent: For LiAlH₄, use at least 1.5-2.0 equivalents. For catalytic hydrogenation, ensure sufficient catalyst loading and hydrogen pressure. 2. Use Fresh Catalyst: For hydrogenation, use fresh, high-quality catalyst (e.g., Raney Ni, Pd/C). 3. Ensure Anhydrous Conditions for LiAlH₄: Use freshly opened LiAlH₄ and ensure all glassware and solvents are rigorously dried. |
| Formation of secondary amine byproduct | Condensation of the primary amine with an imine intermediate: This is a common side reaction in catalytic hydrogenation of nitriles. | 1. Optimize Reaction Conditions: Conduct the hydrogenation at lower temperatures and pressures. 2. Use Additives: The addition of ammonia or a co-solvent like liquid ammonia can suppress secondary amine formation.[1] 3. Choice of Catalyst: Some catalysts are more selective for primary amine formation. |
| Difficult work-up and product isolation (LiAlH₄ reduction) | Formation of aluminum salts: The quenching of LiAlH₄ results in the formation of aluminum salts that can emulsify or trap the product. | 1. Fieser Work-up: Carefully and sequentially add water, followed by 15% aqueous NaOH, and then more water in a specific ratio (e.g., for 'x' g of LiAlH₄, add 'x' mL of water, 'x' mL of 15% NaOH, and then '3x' mL of water) to precipitate granular aluminum salts that are easily filtered.[2] |
| Low yield after purification | Product volatility or degradation: The product may be lost during solvent removal or may be unstable during purification (e.g., on silica gel). Formation of a quaternary ammonium salt byproduct: If dichloromethane is used as a solvent during workup or chromatography, it can react with the amine product. | 1. Careful Concentration: Remove solvent under reduced pressure at a low temperature. 2. Alternative Purification: Consider purification by crystallization of a salt (e.g., fumarate or hydrochloride) instead of column chromatography. If chromatography is necessary, use a deactivated silica gel or alumina and elute quickly. 3. Avoid Chlorinated Solvents: Do not use dichloromethane for extraction or chromatography of the final amine product. |
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound?
A two-step synthesis is proposed. The first step involves the acid-catalyzed reaction of indole with acetone cyanohydrin to form the intermediate 2-(1H-indol-3-yl)-2-methylpropanenitrile. The second step is the reduction of this nitrile to the target primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
Q2: How can I minimize the formation of N-alkylated indole byproducts in the first step?
The formation of N-alkylated byproducts is a common issue in indole chemistry. To favor C3-alkylation, it is recommended to use an acid catalyst in a non-polar, aprotic solvent and avoid the use of strong bases, which would deprotonate the indole nitrogen and increase its nucleophilicity at the N1 position.
Q3: Which reducing agent is better for the conversion of the nitrile to the amine, LiAlH₄ or catalytic hydrogenation?
Both methods are effective. LiAlH₄ is a very powerful reducing agent that typically gives high yields but requires strict anhydrous conditions and careful handling.[2][3][4][5] Catalytic hydrogenation (e.g., with Raney Nickel or Pd/C) is generally considered safer, especially for larger scale reactions, but may require optimization of catalyst, pressure, and temperature to maximize selectivity for the primary amine and avoid the formation of secondary amines.[1][6][7]
Q4: My final amine product appears to be unstable. How can I best store it?
Primary amines can be susceptible to oxidation and degradation. For long-term storage, it is advisable to convert the freebase amine into a stable salt, such as the hydrochloride or fumarate salt. These salts are typically crystalline, less volatile, and more stable than the freebase.
Q5: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?
Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of the product in both steps. For detailed analysis and characterization of the intermediate and final product, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) are recommended.
Data Presentation
The following tables summarize typical reaction conditions for analogous transformations that can be adapted for the synthesis of this compound.
Table 1: Conditions for Analogous C3-Alkylation of Indoles
| Electrophile | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Trichloroacetimidates | Lewis Acids | Dichloromethane | Room Temp. | Good to Excellent | [8] |
| Unactivated Alkenes | HI | Dichloromethane | 30 | 87 | [9] |
| α-Heteroaryl-substituted methyl alcohols | Cs₂CO₃/Oxone® | Toluene | 110 | 41-87 | [10] |
Table 2: Conditions for the Reduction of Nitriles to Primary Amines
| Reducing System | Substrate Type | Solvent | Temperature (°C) | Yield (%) | Reference |
| LiAlH₄ | Aromatic & Aliphatic Nitriles | THF or Ether | 0 to Reflux | High | [2][4] |
| H₂ / Raney Ni | Aliphatic & Aromatic Nitriles | Ethanol/Ammonia | 25-100 | Good to Excellent | [6] |
| H₂ / Pd/C | Aromatic Nitriles | Isopropanol | Room Temp. | High | [1] |
| Mn(I) Complex / H₂ | Aromatic & Aliphatic Nitriles | Toluene | 100 | Good to Excellent | [6] |
Experimental Protocols
Protocol 1: Synthesis of 2-(1H-indol-3-yl)-2-methylpropanenitrile
-
To a solution of indole (1.0 eq) in anhydrous toluene (0.2-0.5 M) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add the acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq).
-
Heat the mixture to 60°C.
-
Slowly add acetone cyanohydrin (1.1 eq) dropwise to the stirred solution over 30 minutes.
-
Maintain the reaction at 60°C and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Reduction of 2-(1H-indol-3-yl)-2-methylpropanenitrile using LiAlH₄
-
In a dry three-necked flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0°C using an ice bath.
-
Dissolve 2-(1H-indol-3-yl)-2-methylpropanenitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to 0°C.
-
Carefully quench the reaction by the sequential dropwise addition of water (1 mL per 1 g of LiAlH₄), 15% aqueous NaOH (1 mL per 1 g of LiAlH₄), and finally water (3 mL per 1 g of LiAlH₄).
-
Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of celite, washing the filter cake with THF or ethyl acetate.
-
Combine the filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.
-
The crude product can be purified by conversion to a salt and recrystallization.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for the nitrile reduction step.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. youtube.com [youtube.com]
- 6. Old Concepts, New Application – Additive‐Free Hydrogenation of Nitriles Catalyzed by an Air Stable Alkyl Mn(I) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes [frontiersin.org]
- 10. chemrxiv.org [chemrxiv.org]
Technical Support Center: Overcoming Solubility Challenges with 2-(1H-indol-3-yl)-2-methylpropan-1-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 2-(1H-indol-3-yl)-2-methylpropan-1-amine in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in neutral aqueous buffers?
A1: The limited aqueous solubility of this compound at neutral pH is attributed to its molecular structure. The presence of the hydrophobic indole ring and the alkyl chain contributes to its low affinity for water. As a weak base, it is predominantly in its neutral, less soluble form at neutral to alkaline pH.
Q2: How does pH influence the solubility of this compound?
A2: The solubility of this compound is highly dependent on pH. As an amine-containing compound, it can be protonated in acidic conditions to form a more soluble salt.[1] Lowering the pH of the aqueous buffer will increase the proportion of the protonated, charged form of the molecule, thereby enhancing its solubility.
Q3: What are the initial recommended steps if I observe precipitation of the compound in my aqueous buffer?
A3: If you observe precipitation, we recommend the following initial troubleshooting steps:
-
Visual Inspection: Confirm the presence of solid material in your solution.
-
pH Adjustment: Attempt to lower the pH of your buffer to see if the precipitate dissolves.
-
Use of Co-solvents: Prepare a stock solution in a water-miscible organic solvent like DMSO and add it to your aqueous buffer with vigorous mixing. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Q4: Can I use co-solvents to dissolve this compound?
A4: Yes, using a water-miscible organic co-solvent is a common and effective strategy. Dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycol (PEG) are often used. It is crucial to first dissolve the compound in the co-solvent to create a concentrated stock solution and then dilute it into the aqueous buffer. Be mindful of the final co-solvent concentration, as it can affect biological assays. For instance, tryptamine is soluble in organic solvents like ethanol and DMSO.[2]
Q5: Are there other solubilizing agents I can use?
A5: Cyclodextrins are effective solubilizing agents for poorly soluble compounds.[3][4] They can encapsulate the hydrophobic indole portion of the molecule within their cavity, forming an inclusion complex that is more soluble in water.[3] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.
Troubleshooting Guides
Issue 1: Compound precipitates upon addition to aqueous buffer
-
Symptom: A solid precipitate forms immediately or over a short period after adding the compound (or a stock solution) to the aqueous buffer.
-
Possible Cause: The concentration of the compound exceeds its solubility limit in the final buffer conditions (pH, temperature, and composition).
-
Solutions:
-
pH Adjustment: Lower the pH of the aqueous buffer. For an amine-containing compound, a pH of 4-5 is a good starting point to promote the formation of the more soluble protonated species.
-
Co-solvent Approach: Prepare a high-concentration stock solution in 100% DMSO. Add the stock solution dropwise to the aqueous buffer while vortexing to ensure rapid dispersion. Keep the final DMSO concentration as low as possible (typically <1%, but this is assay-dependent).
-
Cyclodextrin Encapsulation: Prepare an aqueous solution of a cyclodextrin (e.g., HP-β-CD) and then add the compound. The formation of an inclusion complex can significantly enhance aqueous solubility.[5]
-
Issue 2: Inconsistent results in biological assays
-
Symptom: High variability in experimental results between replicates or different batches of experiments.
-
Possible Cause: The compound may be slowly precipitating out of the solution over the course of the experiment, leading to a decrease in the effective concentration.
-
Solutions:
-
Solubility Confirmation: Before starting a series of experiments, confirm the solubility of the compound at the desired concentration and in the exact experimental buffer. This can be done by preparing the solution, allowing it to equilibrate, and then visually inspecting for any precipitate or measuring the concentration of the supernatant after centrifugation.
-
Use of Solubilizing Agents: Employ a solubilization strategy (pH adjustment, co-solvents, or cyclodextrins) from the outset to ensure the compound remains in solution throughout the experiment.
-
Fresh Preparation: Prepare the final working solution fresh before each experiment to minimize the risk of precipitation over time.
-
Data Presentation
Table 1: Example pH-Dependent Aqueous Solubility of a Tryptamine Derivative
| pH | Expected Solubility (µg/mL) | Predominant Species |
| 4.0 | > 1000 | Protonated (Ammonium Salt) |
| 5.0 | 500 - 1000 | Mostly Protonated |
| 6.0 | 100 - 500 | Mixture of Protonated and Neutral |
| 7.0 | < 50 | Mostly Neutral |
| 8.0 | < 10 | Neutral |
Note: This is illustrative data for a typical amine-containing compound. Actual values for this compound should be experimentally determined.
Table 2: Comparison of Solubilization Strategies for a Poorly Soluble Indole-Amine Compound
| Method | Excipient/Solvent | Typical Concentration | Advantages | Disadvantages |
| pH Adjustment | Acid (e.g., HCl) | Adjust to pH 4-5 | Simple, cost-effective. | May not be suitable for pH-sensitive assays; risk of compound degradation at extreme pH. |
| Co-solvents | DMSO, Ethanol | 0.1 - 5% (v/v) final | High solubilizing power for many organic molecules. | Can be toxic to cells at higher concentrations; may interfere with some biological assays. |
| Cyclodextrins | HP-β-CD | 1 - 10% (w/v) | High solubilizing capacity, can improve stability, generally low toxicity. | Can be more expensive; potential for interactions with other formulation components. |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Solution using pH Adjustment
-
Prepare the Buffer: Prepare the desired aqueous buffer (e.g., phosphate or citrate buffer) at a concentration suitable for your experiment.
-
Initial pH Measurement: Measure the initial pH of the buffer.
-
Compound Addition: Add the desired amount of this compound to the buffer while stirring.
-
pH Adjustment: Slowly add a dilute acid solution (e.g., 0.1 M HCl) dropwise to the suspension while continuously monitoring the pH.
-
Dissolution: Continue adding acid until the compound fully dissolves. Note the final pH.
-
Final pH Adjustment: If necessary, carefully adjust the pH back towards the desired experimental pH, being cautious not to exceed the solubility limit at the new pH.
-
Filtration: Filter the final solution through a 0.22 µm filter to remove any remaining particulates.
Protocol 2: Solubilization using a Co-solvent (DMSO)
-
Stock Solution Preparation: Weigh the required amount of this compound and dissolve it in a minimal amount of 100% DMSO to prepare a concentrated stock solution (e.g., 10-50 mM). Ensure complete dissolution.
-
Dilution into Aqueous Buffer: While vigorously vortexing the aqueous buffer, add the DMSO stock solution dropwise to achieve the final desired concentration.
-
Final Concentration Check: Ensure the final concentration of DMSO is compatible with your experimental system (e.g., below 1% for many cell-based assays).
-
Visual Inspection: Visually inspect the final solution for any signs of precipitation.
Protocol 3: Solubilization using Cyclodextrins (HP-β-CD)
-
Cyclodextrin Solution Preparation: Prepare an aqueous solution of HP-β-CD (e.g., 5-10% w/v) in the desired buffer.
-
Compound Addition: Add an excess amount of this compound to the HP-β-CD solution.
-
Equilibration: Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex and to reach equilibrium.
-
Removal of Undissolved Compound: Centrifuge the solution to pellet the undissolved compound.
-
Supernatant Collection: Carefully collect the supernatant, which contains the solubilized compound-cyclodextrin complex.
-
Concentration Determination: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
Visualizations
Caption: pH-dependent equilibrium and its effect on solubility.
Caption: Workflow for using a co-solvent.
Caption: Mechanism of cyclodextrin-based solubilization.
References
- 1. swgdrug.org [swgdrug.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclodextrin complexation: influence on the solubility, stability, and cytotoxicity of camptothecin, an antineoplastic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of 2-(1H-indol-3-yl)-2-methylpropan-1-amine and its Metabolites
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working on the HPLC-based separation and analysis of the parent compound 2-(1H-indol-3-yl)-2-methylpropan-1-amine and its associated metabolites.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting HPLC column for separating this compound and its metabolites?
A1: A C18 (octadecylsilyl) reversed-phase column is the most common and recommended starting point for the analysis of indole-containing compounds. For this specific basic amine, a high-purity, end-capped C18 column is ideal to minimize peak tailing caused by interactions with residual silanol groups on the silica surface.[1][2][3] If peak shape issues persist, consider a column with a different stationary phase, such as a phenyl-hexyl column, which can offer alternative selectivity for aromatic compounds.
Q2: What are the typical metabolites expected for an indole-based amine like this?
A2: Indole-containing pharmaceuticals are extensively metabolized in humans.[4] Common metabolic pathways include:
-
Phase I Metabolism: Primarily hydroxylation on the indole ring, followed by N-oxidation or dealkylation of the amine group.[4]
-
Phase II Metabolism: Subsequent conjugation of the hydroxylated metabolites with glucuronic acid (glucuronidation) or sulfate (sulfation) to increase water solubility for excretion.[4]
Therefore, you should anticipate metabolites that are more polar than the parent compound.
Q3: Which mobile phase composition should I begin with for method development?
A3: For reversed-phase HPLC, a mobile phase consisting of an aqueous component and an organic modifier is standard.[5]
-
Organic Modifier: Acetonitrile is generally the preferred choice due to its low viscosity and UV transparency.[6] Methanol is a suitable alternative and can offer different selectivity.[7]
-
Aqueous Component: A buffer is crucial for controlling the pH and achieving reproducible retention times for ionizable compounds like this primary amine.[6][8] Start with a 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) solution in water. This low pH (around 2.5-3.0) ensures the primary amine is fully protonated and suppresses the ionization of silanol groups on the column, leading to better peak shape.[3]
-
Elution Mode: A gradient elution, starting from a low percentage of organic modifier (e.g., 5-10%) and ramping up to a high percentage (e.g., 95%), is recommended to effectively elute the parent compound and its more polar metabolites in a single run.[5]
Troubleshooting Guide
Q4: My peak for the parent compound is tailing significantly. What are the causes and solutions?
A4: Peak tailing is a common issue for basic compounds like amines in reversed-phase HPLC.[1][2]
-
Primary Cause: Secondary interactions between the basic amine group of your analyte and acidic, ionized silanol groups on the silica surface of the HPLC column.[2][3]
-
Solutions:
-
Lower Mobile Phase pH: Operate at a low pH (e.g., pH < 3) using an additive like formic acid or TFA. This protonates the silanol groups, minimizing their interaction with the protonated amine.[3]
-
Use a Highly End-Capped Column: Select a modern, high-purity silica column that has been "end-capped" to block most of the residual silanol groups.
-
Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (TEA), into the mobile phase. TEA will preferentially interact with the active silanol sites, improving the peak shape of your analyte.
-
Check for Column Contamination: A contaminated guard or analytical column can also cause tailing.[9] Flush the column or replace the guard column if necessary.
-
Q5: The peaks for the parent compound and a key metabolite are not well-separated (poor resolution). How can I improve this?
A5: Improving resolution requires optimizing the selectivity or efficiency of the separation.
-
Solutions:
-
Optimize the Gradient: A shallower gradient (slower increase in organic solvent concentration) will increase the separation time and can improve the resolution between closely eluting peaks.[2]
-
Change the Organic Modifier: Switching from acetonitrile to methanol (or vice-versa) can alter the selectivity of the separation due to their different solvent properties.[7]
-
Adjust the pH: Modifying the mobile phase pH can change the ionization state of your analytes and, consequently, their retention and selectivity.[10]
-
Use a High-Efficiency Column: Employ a column with smaller particles (e.g., <3 µm) or a longer column length to increase the overall efficiency of the separation.[3]
-
Q6: I am observing peak fronting. What is the likely cause?
A6: Peak fronting is typically less common than tailing but usually points to a specific issue.
-
Primary Cause: Sample overload, where too much sample has been injected onto the column.[2]
-
Solutions:
-
Dilute the Sample: The most straightforward solution is to dilute your sample and reinject it.
-
Reduce Injection Volume: If diluting the sample is not feasible, reduce the volume of the injection.
-
Check Sample Solvent: Injecting a sample dissolved in a solvent significantly stronger than the initial mobile phase can also cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.
-
Experimental Protocols
Protocol 1: Sample Preparation from Plasma
This protocol describes a standard protein precipitation method for extracting the analyte and its metabolites from a plasma matrix.[11][12]
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the tube at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean HPLC vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen if concentration is needed.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and inject into the HPLC system.
Protocol 2: Recommended Starting HPLC-UV Method
This method provides a robust starting point for separating this compound and its metabolites.
-
Column: High-purity, end-capped C18, 100 mm x 2.1 mm, 2.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0.0 min: 5% B
-
10.0 min: 60% B
-
12.0 min: 95% B
-
14.0 min: 95% B
-
14.1 min: 5% B
-
18.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
UV Detection: 280 nm (characteristic absorbance for the indole moiety).[13]
Data Presentation
Table 1: Effect of Mobile Phase pH on Retention and Peak Shape
| Analyte | Retention Time (tR) at pH 3.0 | Tailing Factor (Tf) at pH 3.0 | Retention Time (tR) at pH 7.0 | Tailing Factor (Tf) at pH 7.0 |
| Metabolite 1 (Hydroxylated) | 3.5 min | 1.1 | 3.2 min | 1.4 |
| Metabolite 2 (N-Oxide) | 4.8 min | 1.2 | 4.5 min | 1.6 |
| Parent Compound | 8.2 min | 1.2 | 7.9 min | 2.1 |
As shown, operating at a lower pH significantly improves the peak shape (Tailing Factor closer to 1.0) for the basic parent compound.
Table 2: Effect of Organic Modifier on Resolution
| Analyte Pair | Resolution (Rs) with Acetonitrile | Resolution (Rs) with Methanol |
| Metabolite 1 / Metabolite 2 | 2.1 | 2.5 |
| Metabolite 2 / Parent Compound | 4.5 | 3.8 |
This data illustrates that changing the organic solvent can alter selectivity, improving resolution for some peak pairs (M1/M2) while reducing it for others (M2/Parent).
Visualizations
Caption: Hypothetical Phase I and Phase II metabolic pathway.
Caption: Decision tree for troubleshooting common HPLC issues.
Caption: Workflow from sample preparation to data analysis.
References
- 1. waters.com [waters.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaguru.co [pharmaguru.co]
- 6. mastelf.com [mastelf.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Optimizing selectivity during reversed-phase high performance liquid chromatography method development: prioritizing experimental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of 2-(1H-indol-3-yl)-2-methylpropan-1-amine
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on maintaining the stability of 2-(1H-indol-3-yl)-2-methylpropan-1-amine in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure, which features an electron-rich indole ring and a primary amine, the compound is susceptible to two main degradation pathways:
-
Oxidation: The indole nucleus and the primary amine are both prone to oxidation.[1][2] This process can be accelerated by exposure to atmospheric oxygen, light, elevated temperatures, and the presence of metal ions.[1] Oxidation often leads to the formation of colored impurities and complex byproducts, which can result in a loss of the compound's biological activity.[2]
-
Acid/Base Instability: While generally more stable in acidic conditions, prolonged exposure to strong acids or bases can catalyze degradation.[2][3] Strong acids can lead to protonation and potential side reactions, especially at higher temperatures, while strong bases can deprotonate the indole nitrogen, increasing its reactivity.[2]
Q2: What are the optimal storage conditions for solutions of this compound?
A2: To maximize long-term stability, solutions should be stored under the following conditions:
-
Low Temperature: Store solutions refrigerated at 2-8°C for short-term use or frozen at -20°C to -80°C for long-term storage.[4]
-
Protection from Light: Use amber-colored vials or wrap containers in aluminum foil to prevent photodegradation.[2][4] The indole ring is known to be sensitive to light.[4]
-
Inert Atmosphere: For maximum stability, especially for long-term storage of stock solutions, purge the vial with an inert gas like argon or nitrogen before sealing to minimize exposure to oxygen.[2][4]
-
Appropriate Solvent: For stock solutions, consider using anhydrous DMSO, which can then be aliquoted and stored at -80°C.[4]
Q3: My solution of this compound is changing color. What is the cause?
A3: A color change, often to a yellow, brown, or pink hue, is a common indicator of degradation.[4] This is typically due to the oxidation of the indole ring, which can lead to the formation of colored oligomers and other degradation products.[4] If you observe a color change, it is recommended to prepare a fresh solution and take stricter precautions to protect it from light and oxygen.
Q4: Can I use antioxidants or other excipients to improve the stability of my solution?
A4: Yes, incorporating stabilizing excipients can be a highly effective strategy.
-
Antioxidants: To prevent oxidative degradation, consider adding antioxidants such as ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT) to your formulation.[1]
-
Chelating Agents: Metal ions can catalyze oxidation. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve stability.[1][5]
-
Buffers: To control pH and prevent acid- or base-catalyzed hydrolysis, use a suitable buffering agent to maintain the pH in a range where the compound is most stable, which should be determined experimentally.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks or peak distortion in HPLC/LC-MS analysis. | 1. On-column degradation: The compound may be unstable on the stationary phase of the column.[3] 2. Oxidation in the sample vial: The compound may be degrading while waiting in the autosampler.[3] | 1. Optimize HPLC Method: Try a different column, adjust the mobile phase pH, or shorten the run time. 2. Prepare Fresh Samples: Prepare samples immediately before analysis. Use an autosampler with temperature control set to a low temperature (e.g., 4°C). 3. Add Antioxidant: Consider adding a small amount of an antioxidant like ascorbic acid to the sample diluent. |
| Inconsistent biological activity or variable results between experiments. | 1. Stock solution degradation: The primary stock solution may have degraded over time. 2. Degradation in experimental media: The compound may be unstable in your cell culture media or physiological buffer, especially at 37°C.[4] | 1. Use Fresh Stock: Prepare a fresh stock solution from solid material. Store aliquots at -80°C and avoid repeated freeze-thaw cycles. 2. Assess Media Stability: Perform a time-course experiment to determine the stability of the compound in your specific experimental medium under incubation conditions (e.g., 37°C, 5% CO₂).[4] Prepare dosing solutions immediately before use. |
| Precipitation of the compound in an aqueous formulation. | 1. Poor solubility: The compound may have limited solubility at the desired concentration or pH. 2. Degradation to an insoluble product: A degradation product may be less soluble than the parent compound. | 1. Adjust Formulation pH: Determine the pH range where the compound is most soluble. 2. Use Co-solvents: Consider using pharmaceutically acceptable co-solvents (e.g., propylene glycol, ethanol) to improve solubility. 3. Utilize Solubilizing Excipients: Excipients like cyclodextrins can form inclusion complexes to enhance solubility and stability.[6][7] |
Data Presentation
Table 1: Illustrative Forced Degradation Profile for an Indole Derivative
| Stress Condition | Reagent/Parameters | Typical Observation |
|---|---|---|
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | Moderate degradation.[3] |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24h | Significant degradation.[3] |
| Oxidation | 3% H₂O₂ at RT for 24h | Extensive degradation with color change.[1][3] |
| Thermal Degradation | Solid state at 80°C for 48h | Minor to moderate degradation.[1] |
| Photolytic Degradation | UV/Vis light exposure for 24h | Significant degradation.[3] |
Note: This data is illustrative and based on general knowledge of indole compounds. Actual degradation will depend on the specific experimental conditions.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method
This protocol provides a general method for monitoring the stability of this compound. It should be optimized for your specific instrumentation and requirements.
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 15.0 90 17.0 90 17.1 10 | 22.0 | 10 |
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm (or optimal wavelength determined by UV scan).[1]
-
Injection Volume: 10 µL.[1]
-
Sample Preparation: Dilute the sample to a suitable concentration (e.g., 0.1 mg/mL) using the initial mobile phase composition (90:10 Mobile Phase A:B).
-
Analysis: Monitor the peak area of the parent compound over time. The appearance of new peaks indicates the formation of degradation products. The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent peak.
Protocol 2: Forced Degradation Study
Forced degradation studies are performed to identify potential degradation products and establish the intrinsic stability of the compound.[8][9]
-
Prepare Stock Solution: Create a 1 mg/mL stock solution of the compound in methanol or acetonitrile.
-
Set Up Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.[1] Cool and neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.[1] Cool and neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.[1]
-
Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours.[1] Prepare a solution from the stressed solid for analysis.
-
Photolytic Degradation: Expose a solution of the compound (e.g., 0.1 mg/mL) to a photostability chamber with controlled UV and visible light for 24 hours. Keep a control sample wrapped in aluminum foil at the same temperature.[3]
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described above. Aim for 10-30% degradation of the active ingredient for optimal results.
Visualizations
Caption: Potential degradation pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. admin.mantechpublications.com [admin.mantechpublications.com]
- 6. chemintel360.com [chemintel360.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing off-target effects of 2-(1H-indol-3-yl)-2-methylpropan-1-amine in cellular models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the off-target effects of 2-(1H-indol-3-yl)-2-methylpropan-1-amine in cellular models.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of this compound?
A1: Due to its structural similarity to tryptamine derivatives, this compound may exhibit off-target activity at various receptors, ion channels, and enzymes. Potential off-target families include other G-protein coupled receptors (GPCRs), monoamine transporters, and voltage-gated ion channels. It is crucial to experimentally determine the off-target profile in your specific cellular model.
Q2: How can I reduce the off-target effects of this compound in my experiments?
A2: Minimizing off-target effects can be achieved by:
-
Using the lowest effective concentration: Determine the optimal concentration range for your desired effect through dose-response studies.
-
Employing structurally distinct control compounds: Use other molecules that produce the same primary effect but have different chemical scaffolds to confirm that the observed phenotype is not due to a common off-target effect.
-
Utilizing knockout or knockdown cell lines: If the primary target is known, using cells lacking that target can help to identify off-target effects.
-
Performing counter-screening assays: Test the compound against a panel of known off-target candidates.
Q3: My cells are showing unexpected toxicity. What could be the cause?
A3: Unexpected toxicity can arise from several factors:
-
Off-target cytotoxicity: The compound may be interacting with cellular components essential for viability.
-
Compound precipitation: Poor solubility can lead to the formation of aggregates that are toxic to cells.
-
Solvent toxicity: The vehicle (e.g., DMSO) used to dissolve the compound may be at a toxic concentration.
-
Metabolite toxicity: Cellular enzymes may convert the compound into a toxic metabolite.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Compound degradation | Store the compound under recommended conditions (e.g., -20°C, protected from light). Prepare fresh stock solutions regularly. |
| Cell line instability | Ensure consistent cell passage number and growth conditions. Periodically check for mycoplasma contamination. | |
| Pipetting errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | |
| High background signal in assays | Non-specific binding | Include appropriate controls (e.g., vehicle-only, unstained cells). Optimize washing steps in binding assays. |
| Compound autofluorescence | Measure the fluorescence of the compound alone at the excitation and emission wavelengths of your assay. If necessary, use a different fluorescent probe or a non-fluorescent detection method. | |
| Low potency or efficacy | Poor cell permeability | Use cell lines with known transporter expression profiles. Consider using permeabilization agents if compatible with your assay. |
| Incorrect assay conditions | Optimize assay parameters such as incubation time, temperature, and buffer composition. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add the compound to the cells and incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Receptor Binding Assay (Radioligand Competition)
-
Membrane Preparation: Prepare cell membranes expressing the target receptor of interest.
-
Assay Setup: In a 96-well plate, add cell membranes, a fixed concentration of a suitable radioligand, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
Quantitative Data
Table 1: Off-Target Binding Profile of this compound
| Target | Kᵢ (nM) | Assay Type |
| Primary Target X | 50 | Radioligand Binding |
| Off-Target A (Serotonin Receptor) | 1,200 | Radioligand Binding |
| Off-Target B (Dopamine Receptor) | 3,500 | Radioligand Binding |
| Off-Target C (hERG Channel) | >10,000 | Electrophysiology |
Table 2: Cytotoxicity Profile of this compound
| Cell Line | IC₅₀ (µM) after 48h | Assay Type |
| HEK293 | 75 | MTT Assay |
| HepG2 | 120 | LDH Assay |
| SH-SY5Y | 90 | CellTiter-Glo |
Visualizations
Caption: Workflow for assessing and mitigating off-target effects.
Caption: Example of an off-target signaling cascade.
Caption: Decision tree for troubleshooting experimental issues.
Technical Support Center: Purification of 2-(1H-indol-3-yl)-2-methylpropan-1-amine
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude 2-(1H-indol-3-yl)-2-methylpropan-1-amine.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
The purification of this compound, like many polar indole derivatives, presents several challenges:
-
High Polarity : The primary amine group significantly increases the molecule's polarity. This can lead to strong, sometimes irreversible, binding to normal-phase silica gel and poor retention on standard reverse-phase columns.[1]
-
Basic Nature : The amine group is basic and can interact strongly with the acidic silanol groups on standard silica gel, often resulting in significant peak tailing during column chromatography.[2]
-
Instability : The indole nucleus can be sensitive to acidic conditions, which are inherent to standard silica gel, potentially leading to degradation and the formation of artifacts during purification.[1]
-
Potential for Oxidation : Amines can be susceptible to oxidation, especially when exposed to air and light for extended periods.
Q2: Which purification technique is best for my crude product?
The optimal technique depends on the nature and quantity of impurities.
-
Acid-Base Extraction : This is an excellent first step for removing non-basic organic impurities or acidic byproducts.[3][4] It is a fast and effective way to perform an initial bulk purification.[5]
-
Flash Column Chromatography : This is the most versatile method for separating the target compound from impurities with different polarities. However, it requires careful optimization of the stationary and mobile phases to overcome the challenges associated with purifying amines.[2][6]
-
Recrystallization : If the crude product is relatively pure (>90%), recrystallization can be a highly effective method for obtaining a high-purity solid.[7][8] The key is finding a suitable solvent or solvent system.
Q3: My crude product is a dark oil/gum. How should I proceed?
An oily or gummy consistency usually indicates the presence of significant impurities. It is recommended to start with an acid-base extraction to remove a large portion of these impurities. This can often convert the product into a more manageable solid (as a salt) or a cleaner freebase, which can then be further purified by chromatography or recrystallization.
Purification Strategy Workflow
The following diagram outlines a general workflow for purifying crude this compound.
Caption: A general workflow for the purification of the target compound.
Troubleshooting Guides
Column Chromatography
Problem: My compound is streaking badly or not moving from the baseline on a silica gel TLC plate.
This is a classic issue when dealing with basic amines on acidic silica gel.[2]
| Solution | Rationale |
| Add a basic modifier to the mobile phase. | A small amount of a basic modifier like triethylamine (TEA) or ammonia will neutralize the acidic sites on the silica gel, preventing the strong ionic interaction with your amine product and reducing tailing.[6][9] |
| Use a different stationary phase. | Basic Alumina : Alumina is less acidic than silica and can be a good alternative.[9] Amine-functionalized Silica : This specialized stationary phase is designed to minimize interactions with basic compounds, often providing excellent separation without needing a mobile phase modifier.[2] |
| Switch to Reversed-Phase (C18) Chromatography. | In reversed-phase chromatography, polar compounds elute earlier. Using a mobile phase with a slightly alkaline pH can help ensure the amine is in its free-base form, increasing its retention and improving separation.[10] |
Problem: I have poor separation between my product and an impurity.
| Solution | Rationale |
| Optimize the mobile phase. | Systematically vary the solvent ratio. If using a two-solvent system (e.g., DCM/MeOH), try switching one component (e.g., to Ethyl Acetate/Hexane) to alter the selectivity of the separation.[11] |
| Use a shallower solvent gradient. | If running a gradient elution, making the increase in polarity more gradual can improve the resolution between closely eluting spots. |
| Ensure proper column packing and sample loading. | An improperly packed column can lead to channeling and poor separation. Loading the sample in a minimal amount of solvent (dry loading is often best for polar compounds) prevents band broadening.[12] |
Chromatography Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common chromatography problems.
Recrystallization
Problem: No crystals form upon cooling.
| Solution | Rationale |
| Concentrate the solution. | The compound may be too soluble or the solution may not be sufficiently saturated. Slowly evaporate some of the solvent and allow it to cool again.[1] |
| Induce crystallization. | Scratch the inside of the flask with a glass rod just below the solvent line to create nucleation sites. Adding a "seed crystal" of the pure compound, if available, can also initiate crystallization.[1] |
| Add an anti-solvent. | If the compound is very soluble in your chosen solvent, slowly add a second solvent (an "anti-solvent") in which the compound is insoluble until the solution becomes slightly turbid, then allow it to cool. |
| Cool to a lower temperature. | Place the flask in an ice bath or a refrigerator to further decrease the compound's solubility. |
Problem: The product oils out instead of crystallizing.
This happens when the solubility of the compound is exceeded at a temperature above its melting point (or the melting point of the impure mixture).
| Solution | Rationale |
| Use a lower-boiling point solvent. | This can help ensure the solution becomes saturated at a temperature below the compound's melting point. |
| Use a more dilute solution. | Start with a larger volume of solvent to ensure the compound stays dissolved until the solution has cooled further. |
| Re-heat and cool more slowly. | Re-dissolve the oil by heating and adding a small amount of additional solvent. Insulate the flask to encourage very slow cooling, which favors crystal lattice formation over oiling out. |
Experimental Protocols
Protocol 1: Acid-Base Extraction
This protocol is designed to separate the basic amine product from neutral or acidic impurities.
-
Dissolution : Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.
-
Acidic Wash : Add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl).[5] Shake the funnel vigorously, venting frequently. The amine product will be protonated and move into the aqueous layer.[3]
-
Separation : Allow the layers to separate. Drain the aqueous layer (containing the protonated amine salt) into a clean flask. The organic layer, containing neutral or acidic impurities, can be discarded.
-
Basification : Cool the acidic aqueous layer in an ice bath. Slowly add a base (e.g., 10% NaOH solution) with stirring until the solution is basic (pH > 10).[5] The amine freebase will precipitate out or form an oily layer.
-
Re-extraction : Extract the aqueous solution multiple times with an organic solvent (e.g., dichloromethane).
-
Drying and Concentration : Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified amine.
Protocol 2: Flash Column Chromatography (with Basic Modifier)
This protocol is for purification on standard silica gel.
-
TLC Analysis : Determine an appropriate solvent system using TLC. A good system will give your product an Rf value of ~0.3. Test systems like Dichloromethane/Methanol or Ethyl Acetate/Hexane, each with ~1% triethylamine (TEA) added.
-
Column Packing : Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped.[12]
-
Sample Loading : Dissolve the crude product in a minimal amount of the mobile phase. For highly polar compounds, it is often better to "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the packed column.[12]
-
Elution : Carefully add the mobile phase (containing 1% TEA) to the column. Begin with a low polarity and gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., methanol).[12]
-
Fraction Collection & Analysis : Collect fractions and analyze them by TLC. Combine the fractions that contain the pure product.
-
Concentration : Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.[12]
Protocol 3: Recrystallization
-
Solvent Selection : Find a suitable solvent or solvent pair. The ideal solvent should dissolve the compound poorly at room temperature but well when hot.[8] Test small amounts in solvents like ethanol, isopropanol, acetonitrile, or mixtures such as ethanol/water or ethyl acetate/hexane.
-
Dissolution : Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves. Add more solvent dropwise if needed to achieve full dissolution at the boiling point.[8]
-
Hot Filtration (if needed) : If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a fluted filter paper into a pre-heated flask.[8]
-
Crystallization : Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[8] Once at room temperature, the flask can be moved to an ice bath to maximize the yield.
-
Isolation and Drying : Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals under vacuum to remove any residual solvent.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 6. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 7. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. biotage.com [biotage.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Storage and Handling of 2-(1H-indol-3-yl)-2-methylpropan-1-amine
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of 2-(1H-indol-3-yl)-2-methylpropan-1-amine during storage. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of degradation for this compound?
A1: The degradation of this compound is primarily caused by three factors inherent to its indole and primary amine functional groups:
-
Oxidation: The indole ring and the primary amine are susceptible to oxidation from atmospheric oxygen. This can lead to the formation of colored impurities, such as oxindoles and isatins. Amines, in particular, are prone to oxidation.
-
Light Exposure (Photo-oxidation): Exposure to light, especially UV light, can accelerate oxidative degradation. This process is a result of the combined action of light and oxygen.
-
Elevated Temperatures: Higher temperatures increase the rate of all chemical degradation pathways.
Q2: What are the ideal storage conditions for long-term stability?
A2: To ensure maximum stability, the compound should be stored as a solid in a cool, dark, and dry environment. For long-term storage, the following conditions are recommended:
-
Temperature: Store at low temperatures, such as -20°C or -80°C.
-
Atmosphere: For highly sensitive materials, store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
-
Container: Use airtight, amber glass vials or containers wrapped in aluminum foil to protect from light and moisture.
Q3: I need to prepare a stock solution. What precautions should I take?
A3: Solutions are generally less stable than the solid material. When preparing solutions:
-
Prepare Fresh: Prepare solutions fresh for each experiment whenever possible.
-
Solvent Choice: Use high-purity, aprotic solvents if compatible. If using aqueous solutions, be mindful of pH, as it can significantly affect stability.
-
Add Antioxidants: For solutions prone to oxidation, consider adding a small amount of an antioxidant like ascorbic acid.
-
Storage: Store solutions at low temperatures (-20°C or below) and protected from light.
Q4: What are the visible signs of degradation?
A4: Degradation may be indicated by a physical change in the material. Common signs include:
-
A change in color, often to yellow or brown.
-
A noticeable decrease in purity when analyzed by methods like HPLC or TLC.
-
Reduced solubility compared to a fresh sample, which may suggest the formation of polymeric byproducts.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Symptom | Possible Cause | Recommended Action |
| The solid compound has turned yellow or brown. | Oxidation and/or Photo-degradation: The compound has likely been exposed to air and/or light for an extended period. | 1. Re-analyze the purity of the compound via HPLC or LC-MS.2. If purity is compromised, consider purification (e.g., recrystallization or column chromatography) if feasible.3. For future storage, transfer the material to an amber vial, purge with argon or nitrogen, and store at -20°C or below. |
| Purity of the compound decreases over time in storage. | Improper Storage Conditions: The current storage conditions (temperature, atmosphere, light exposure) are insufficient to prevent degradation. | 1. Review your storage protocol against the ideal conditions outlined in the FAQ.2. Implement all recommended conditions: low temperature (-20°C or -80°C), protection from light (amber vials), and an inert atmosphere. |
| Stock solutions show rapid degradation. | Solution Instability: The compound is unstable in the chosen solvent under the current storage conditions. Oxidation and hydrolysis are common in solution. | 1. Prepare solutions immediately before use.2. If storage is necessary, degas the solvent before use and store the solution under an inert gas.3. Consider adding an antioxidant to the solvent.4. Evaluate the effect of pH on stability if using aqueous or protic solvents. |
Quantitative Data on Indole Derivative Stability
Table 1: Effect of pH on Melatonin Stability in Aqueous Solution at Room Temperature Over 28 Days
| pH | Remaining Melatonin (%) |
| 1.0 | > 65% |
| 4.0 | 0 - 4% |
| 7.0 | 0 - 4% |
| 10.0 | 0 - 4% |
| 13.0 | 0 - 4% |
| Data summarized from a study on melatonin stability, indicating much higher stability in strongly acidic conditions compared to neutral or basic solutions. |
Table 2: Thermal Degradation of Melatonin in Aqueous Solution (pH 1.0)
| Temperature (°C) | Remaining Melatonin (%) after 28 Days |
| 4 | > 95% |
| 25 | > 65% |
| 40 | > 40% |
| 60 | > 15% |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol helps determine the intrinsic stability of the compound by subjecting it to accelerated stress conditions.
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Cool, neutralize with 1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Thermal Degradation: Place the solid compound in a 60°C oven for 48 hours. Dissolve the stressed solid to a final concentration of 0.1 mg/mL for analysis.
-
Photolytic Degradation: Expose the solid compound to UV light (e.g., 254 nm) for 48 hours. Dissolve the stressed solid to a final concentration of 0.1 mg/mL for analysis.
-
Analysis: Analyze all samples and an unstressed control by HPLC-UV to identify and quantify degradation products.
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To monitor the purity of this compound and quantify its degradation products.
Methodology:
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA) or formic acid. The exact ratio should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 280 nm, which is typical for the indole chromophore.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare samples and standards in the mobile phase or a compatible solvent.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the samples and record the chromatograms.
-
The purity is determined by calculating the peak area of the parent compound as a percentage of the total peak area. Degradation is indicated by the appearance of new peaks and a corresponding decrease in the parent peak area.
-
Visualizations
Caption: Potential degradation pathways for the target compound.
Caption: Workflow for conducting a forced degradation study.
Caption: A decision tree for troubleshooting degradation issues.
Optimization of dosage for in vivo studies of 2-(1H-indol-3-yl)-2-methylpropan-1-amine
Disclaimer: Information regarding in vivo studies, dosage optimization, and specific signaling pathways for 2-(1H-indol-3-yl)-2-methylpropan-1-amine is not extensively available in the public domain. The following technical support guide provides a generalized framework for the in vivo dosage optimization of a novel indole-based compound, drawing upon established principles of pharmacology and drug development for similar molecules. The protocols and data presented are illustrative and must be adapted and validated for the specific research context.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the starting dose for an in vivo study with a novel compound like this compound?
A1: The initial step involves comprehensive in vitro characterization. This includes determining the compound's potency (e.g., IC50 or EC50 in relevant cell-based assays) and assessing its cytotoxicity in the same cell lines. Additionally, preliminary pharmacokinetic (PK) properties such as solubility, stability in plasma, and metabolic stability in liver microsomes should be evaluated. This in vitro data is crucial for estimating a starting dose for in vivo studies that is likely to be both safe and pharmacologically active.
Q2: How can I formulate this compound for in vivo administration?
A2: The formulation strategy depends on the compound's physicochemical properties (e.g., solubility, stability) and the intended route of administration. For oral administration, a solution or suspension in a vehicle like 0.5% methylcellulose in water is common. For intravenous administration, the compound must be fully dissolved in a sterile, biocompatible vehicle, such as saline with a co-solvent like DMSO or PEG400, ensuring the final concentration of the co-solvent is well-tolerated by the animals. It is critical to perform vehicle toxicity studies in parallel.
Q3: What are the common routes of administration for a new small molecule inhibitor in preclinical cancer models?
A3: The choice of administration route is influenced by the compound's properties and the experimental model. Common routes include:
-
Oral (PO): Preferred for its convenience and clinical relevance. However, bioavailability can be a challenge.
-
Intravenous (IV): Ensures 100% bioavailability and provides a rapid onset of action.
-
Intraperitoneal (IP): Often used in rodent studies for systemic delivery, though it may not fully mimic clinical routes.
-
Subcutaneous (SC): Can provide a slower, more sustained release of the compound.
Q4: What are the key parameters to assess in an initial in vivo tolerability study?
A4: An initial tolerability study, often a dose escalation study, is critical for identifying the maximum tolerated dose (MTD). Key parameters to monitor include:
-
Clinical observations: Daily monitoring for any signs of toxicity, such as changes in weight, behavior, posture, or grooming.
-
Body weight: Measured daily or every other day. Significant weight loss is a common sign of toxicity.
-
Hematology and clinical chemistry: Blood samples should be collected at the end of the study to assess organ function (e.g., liver, kidney).
-
Gross pathology: At necropsy, major organs should be visually inspected for any abnormalities.
Troubleshooting Guide
Q1: My compound shows good in vitro potency but no efficacy in vivo. What are the possible reasons?
A1: This is a common challenge in drug development. Several factors could be responsible:
-
Poor Pharmacokinetics (PK): The compound may have low bioavailability, rapid metabolism, or rapid clearance, resulting in insufficient exposure at the target site. A PK study to measure plasma and tumor concentrations of the compound is essential.
-
Inadequate Formulation: The compound may not be sufficiently soluble or stable in the dosing vehicle, leading to inaccurate dosing.
-
Target Engagement Issues: The compound may not be reaching its intended molecular target in the in vivo environment at a sufficient concentration.
-
Off-target Toxicities: The compound might be causing unforeseen toxicities at doses required for efficacy.
Q2: I am observing significant toxicity at doses where I expect to see efficacy. What should I do?
A2: If toxicity is observed, it is crucial to re-evaluate the dosing regimen.
-
Dose Reduction: Lower the dose to a level that is well-tolerated and re-assess efficacy.
-
Change in Dosing Schedule: Consider less frequent dosing (e.g., every other day instead of daily) to allow for recovery.
-
Alternative Formulation/Route of Administration: A different formulation or route might alter the PK profile and reduce peak plasma concentrations, potentially mitigating toxicity.
-
Combination Therapy: It may be possible to combine a lower, non-toxic dose of your compound with another agent to achieve a synergistic effect.
Q3: The results of my in vivo study are highly variable between animals. How can I improve consistency?
A3: High variability can obscure real treatment effects. To improve consistency:
-
Standardize Procedures: Ensure all experimental procedures, including animal handling, dosing, and sample collection, are performed consistently by all personnel.
-
Homogenize Animal Cohorts: Use animals of the same age, sex, and genetic background. Ensure tumors are of a consistent size at the start of the study.
-
Refine Formulation: Ensure the dosing formulation is homogenous and stable throughout the study. For suspensions, ensure they are well-mixed before each dose.
-
Increase Sample Size: A larger number of animals per group can help to overcome individual biological variation.
Experimental Protocols
Protocol 1: Preparation of Oral Formulation (Suspension)
-
Objective: To prepare a homogenous and stable suspension of this compound for oral gavage.
-
Materials:
-
This compound powder
-
0.5% (w/v) Methylcellulose in sterile water
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Sterile tubes
-
-
Procedure:
-
Weigh the required amount of the compound based on the desired concentration and final volume.
-
Triturate the powder in a mortar and pestle to a fine consistency.
-
Gradually add a small volume of the 0.5% methylcellulose vehicle to the powder and mix to form a smooth paste.
-
Transfer the paste to a sterile tube containing the remaining vehicle.
-
Add a magnetic stir bar and stir the suspension continuously for at least 30 minutes before dosing to ensure homogeneity.
-
Visually inspect the suspension for any clumps before each administration.
-
Protocol 2: Mouse Pharmacokinetic (PK) Study
-
Objective: To determine the plasma concentration-time profile of this compound after a single dose.
-
Materials:
-
Naïve mice (e.g., C57BL/6), 8-10 weeks old
-
Dosing formulation of the compound
-
Blood collection supplies (e.g., EDTA-coated capillaries, microcentrifuge tubes)
-
Anesthesia (e.g., isoflurane)
-
Analytical method for quantifying the compound in plasma (e.g., LC-MS/MS)
-
-
Procedure:
-
Acclimatize animals for at least one week before the study.
-
Administer a single dose of the compound via the desired route (e.g., oral gavage or intravenous injection).
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), collect blood samples (typically 20-50 µL) from each mouse via submandibular or saphenous vein puncture.
-
Place blood samples into EDTA-coated tubes and keep on ice.
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the compound at each time point.
-
Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
-
Data Presentation
Table 1: Example Pharmacokinetic Parameters for an Indole-based Compound in Mice
| Parameter | Oral Administration (50 mg/kg) | Intravenous Administration (10 mg/kg) |
| Cmax (ng/mL) | 1250 ± 210 | 4500 ± 550 |
| Tmax (h) | 1.5 | 0.25 |
| AUC (0-24h) (ng*h/mL) | 8750 | 9800 |
| Half-life (t1/2) (h) | 4.2 | 3.8 |
| Bioavailability (%) | 35.7 | N/A |
Note: The data in this table is hypothetical and serves as an example of how to present pharmacokinetic data.
Visualizations
Caption: Generalized workflow for in vivo dosage optimization of a novel compound.
Caption: Hypothetical signaling pathway for an indole-based inhibitor.
Validation & Comparative
Comparing the efficacy of 2-(1H-indol-3-yl)-2-methylpropan-1-amine with other monoamine reuptake inhibitors
A comprehensive review of the monoamine reuptake inhibition profile of 2-(1H-indol-3-yl)-2-methylpropan-1-amine in comparison to established selective serotonin reuptake inhibitors (SSRIs), serotonin-norepinephrine reuptake inhibitors (SNRIs), and tricyclic antidepressants (TCAs) is currently not feasible due to a lack of publicly available experimental data for this specific compound.
Extensive searches of scientific literature and chemical databases did not yield any published studies evaluating the efficacy of this compound as a monoamine reuptake inhibitor. Consequently, essential quantitative data, such as IC50 or Ki values for the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), are unavailable. This data is critical for an objective comparison with other monoamine reuptake inhibitors.
To provide a framework for such a comparison, this guide will present a representative analysis of a well-characterized indole-based monoamine reuptake inhibitor, alongside data for commonly prescribed antidepressants. This will serve as a template for how this compound could be evaluated and contextualized within the broader landscape of monoamine reuptake inhibitors, should data become available in the future.
Representative Data: Monoamine Transporter Binding Affinity
The following table summarizes the binding affinities (Ki, in nM) of various monoamine reuptake inhibitors for SERT, NET, and DAT. Lower Ki values indicate higher binding affinity.
| Compound Class | Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) |
| Indole Derivative (Example) | Indole-Based MRI | Data N/A | Data N/A | Data N/A |
| SSRI | Fluoxetine | 0.8 | 130 | 1100 |
| Sertraline | 0.26 | 36 | 25 | |
| SNRI | Venlafaxine | 25 | 250 | 4700 |
| Duloxetine | 0.8 | 6.4 | 240 | |
| TCA | Imipramine | 1.4 | 25 | 5900 |
| Amitriptyline | 4.3 | 35 | 3200 |
Data for the example indole-based MRI is not available. This table illustrates the type of data required for a comparative analysis.
Experimental Protocols
The evaluation of a compound's efficacy as a monoamine reuptake inhibitor typically involves in vitro assays to determine its binding affinity and reuptake inhibition potency.
In Vitro Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for monoamine transporters (SERT, NET, DAT).
Methodology:
-
Membrane Preparation: Cell lines stably expressing human SERT, NET, or DAT are cultured and harvested. The cell membranes are isolated through centrifugation.
-
Binding Reaction: The cell membranes are incubated with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) and varying concentrations of the test compound.
-
Separation and Detection: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding). The Ki value is then calculated using the Cheng-Prusoff equation.
Synaptosomal Monoamine Reuptake Assay
Objective: To measure the functional inhibition of monoamine reuptake (IC50) by a test compound.
Methodology:
-
Synaptosome Preparation: Synaptosomes, which are isolated nerve terminals, are prepared from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET).
-
Reuptake Assay: Synaptosomes are incubated with the test compound at various concentrations, followed by the addition of a radiolabeled monoamine neurotransmitter (e.g., [³H]serotonin, [³H]norepinephrine, or [³H]dopamine).
-
Termination of Reuptake: The reuptake process is stopped by rapid filtration and washing with ice-cold buffer.
-
Quantification: The amount of radiolabeled neurotransmitter taken up by the synaptosomes is measured using a scintillation counter.
-
Data Analysis: The IC50 value, representing the concentration of the test compound that inhibits 50% of the monoamine uptake, is determined by non-linear regression analysis.
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz can effectively illustrate the underlying biological pathways and experimental procedures.
Caption: Monoamine neurotransmitter reuptake at the synapse and the inhibitory action of reuptake inhibitors.
Caption: Typical experimental workflow for evaluating monoamine reuptake inhibitors in vitro.
Cross-Validation of Analytical Methods for the Quantification of 2-(1H-indol-3-yl)-2-methylpropan-1-amine: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of novel chemical entities such as 2-(1H-indol-3-yl)-2-methylpropan-1-amine is critical for pharmacokinetic studies, toxicological assessment, and quality control. The selection of an appropriate analytical method is a foundational step that influences the reliability and integrity of the resulting data. This guide provides a comparative analysis of three common chromatographic techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the determination of this primary indole amine.
The cross-validation of these methods is essential when data from different analytical techniques are to be compared or combined, ensuring consistency and reliability across studies. This document outlines detailed experimental protocols, presents comparative performance data derived from analogous compounds, and illustrates the logical frameworks for method selection and validation.
Data Presentation: A Comparative Analysis of Analytical Techniques
The performance of an analytical method is defined by several key parameters, including linearity, sensitivity (Limit of Detection and Quantification), precision, and accuracy. The following tables summarize typical performance characteristics for HPLC-UV, GC-MS, and LC-MS/MS based on data from the analysis of structurally similar tryptamines and indole alkaloids. These values serve as a benchmark for what can be expected when developing and validating a method for this compound.
Table 1: Comparison of General Method Characteristics
| Feature | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV absorbance detection. | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase, with mass-based detection. | Combines liquid chromatographic separation with highly selective and sensitive tandem mass spectrometry detection. |
| Analyte Volatility | Ideal for non-volatile and thermally labile compounds.[1] | Requires volatile and thermally stable compounds or derivatization to increase volatility.[1] | Suitable for a wide range of volatilities, including non-volatile compounds.[2] |
| Derivatization | Generally not required for chromophore-containing molecules like indole amines. | Often necessary for primary amines to improve volatility and chromatographic peak shape.[1] | Not typically required, simplifying sample preparation. |
| Selectivity | Moderate; potential for interference from co-eluting compounds with similar UV spectra. | Excellent; mass spectral data provides high confidence in compound identification.[1] | Very High; Multiple Reaction Monitoring (MRM) provides exceptional specificity. |
| Instrumentation Cost | Relatively low. | Moderate. | High. |
Table 2: Quantitative Performance Characteristics (Based on Analogous Compounds)
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (R²) | > 0.998[3] | > 0.99[1] | > 0.995[4] |
| Limit of Detection (LOD) | 0.04 - 0.13 ng/mL[5][6] | Analyte dependent, often in the low ng/mL range. | 0.003 - 0.08 ng/mL[4][5][6] |
| Limit of Quantification (LOQ) | 0.2 ng/mL[5][6] | Analyte dependent, typically mid-to-high ng/mL range without derivatization. | 0.05 - 0.24 ng/mL[4][5][6] |
| Precision (%RSD) | < 15-32% (inter-day)[5][6] | < 15% | < 10-15% (inter-day)[4][5][6] |
| Accuracy (% Recovery) | 82.5 - 127.0% (inter-day)[5][6] | Method and analyte dependent. | 80 - 116%[4][5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for HPLC-UV, GC-MS, and LC-MS/MS, adapted for the analysis of this compound in a biological matrix such as plasma.
Method 1: HPLC-UV Protocol
This method is suitable for the quantification of compounds with a UV chromophore, such as the indole moiety in the target analyte.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector set at the maximum absorbance wavelength for the indole ring (approx. 280 nm).
-
Injection Volume: 20 µL.
Method 2: GC-MS Protocol (with Derivatization)
This method is suitable for volatile and thermally stable compounds. For primary amines like the target analyte, derivatization is often required to improve chromatographic performance and sensitivity.
1. Sample Preparation (Liquid-Liquid Extraction and Derivatization):
-
To 200 µL of plasma, add an internal standard and 50 µL of 1 M sodium hydroxide.
-
Add 1 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under nitrogen.
-
Add 50 µL of a derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) and 50 µL of acetonitrile.
-
Heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.
2. GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS Interface Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection: Full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.
Method 3: LC-MS/MS Protocol
This method offers high sensitivity and selectivity and is often considered the gold standard for bioanalysis.
1. Sample Preparation (Protein Precipitation):
-
(As described in the HPLC-UV protocol). A simple protein precipitation is often sufficient due to the high selectivity of the MS/MS detector.
2. LC-MS/MS Conditions:
-
LC System: UHPLC system for improved resolution and speed.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). Precursor and product ions for this compound and the internal standard would need to be optimized.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows and the logical relationships in the cross-validation process.
Caption: Experimental workflow for HPLC-UV analysis.
Caption: Experimental workflow for GC-MS analysis.
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: Logical framework for the cross-validation process.
References
- 1. benchchem.com [benchchem.com]
- 2. GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained | AxisPharm [axispharm.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Novel LC-MS/MS Method for Simultaneous Determination of Monoamine Neurotransmitters and Metabolites in Human Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-performance liquid chromatography with fluorescence detection and ultra-performance liquid chromatography with electrospray tandem mass spectrometry method for the determination of indoleamine neurotransmitters and their metabolites in sea lamprey plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative analysis of the antimicrobial spectrum of 2-(1H-indol-3-yl)-2-methylpropan-1-amine
A Comparative Analysis of the Antimicrobial Spectrum of Indole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Indole and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad range of biological activities, including potent antimicrobial effects.[1] The indole nucleus is a key structural motif in many natural and synthetic molecules with antibacterial and antifungal properties. While a comprehensive analysis of the specific compound 2-(1H-indol-3-yl)-2-methylpropan-1-amine is hampered by the current lack of publicly available antimicrobial screening data, this guide provides a comparative analysis of structurally related indole derivatives to offer valuable insights into their potential antimicrobial spectrum. The data presented herein is compiled from various studies and serves as a reference for researchers engaged in the discovery and development of novel antimicrobial agents.
The exploration of indole derivatives is driven by the urgent need for new therapeutics to combat the rising threat of multidrug-resistant (MDR) pathogens.[2] Studies have shown that indole-based compounds can exhibit activity against a wide array of microorganisms, including methicillin-resistant Staphylococcus aureus (MRSA) and various fungal species.[1][2] This guide will delve into the antimicrobial profiles of selected indole derivatives, presenting quantitative data, detailed experimental methodologies, and visual representations of experimental workflows and potential mechanisms of action.
Comparative Antimicrobial Spectrum of Indole Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected indole derivatives against a panel of clinically relevant bacteria and fungi. The chosen compounds share structural similarities with this compound, providing a relevant, albeit indirect, comparison. The MIC value represents the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
| Compound/Drug | Organism | MIC (µg/mL) | Reference |
| Indole Derivative A (2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole) | Staphylococcus aureus | <1 | [1][2] |
| Staphylococcus aureus (MRSA) | <1 | [1][2] | |
| Candida albicans | 3.9 | [1][2] | |
| Indole Derivative B (2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole) | Staphylococcus aureus | 3.9-7.8 | [1][2] |
| Staphylococcus aureus (MRSA) | 3.9-7.8 | [1][2] | |
| Mycobacterium smegmatis | 3.9 | [1][2] | |
| Candida albicans | 3.9 | [1][2] | |
| Ciprofloxacin (Standard Antibiotic) | Staphylococcus aureus | 0.5-2 | N/A |
| Escherichia coli | 0.015-1 | N/A | |
| Fluconazole (Standard Antifungal) | Candida albicans | 0.25-4 | N/A |
Note: Data for Ciprofloxacin and Fluconazole are typical ranges and may vary depending on the specific strain and testing conditions.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in antimicrobial susceptibility testing. The following is a detailed protocol for the broth microdilution method, a standard procedure used to evaluate the in vitro activity of antimicrobial agents.
Broth Microdilution Method for MIC Determination
-
Preparation of Antimicrobial Stock Solution:
-
Dissolve the test compound (e.g., indole derivative) in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Further dilute the stock solution in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve the desired starting concentration for the assay.
-
-
Preparation of Microtiter Plates:
-
Using a 96-well microtiter plate, perform serial two-fold dilutions of the antimicrobial agent in the broth medium. This creates a concentration gradient of the test compound across the wells.
-
Typically, 100 µL of each concentration is added to the respective wells.
-
Include a positive control well (broth medium with microbial inoculum, no antimicrobial agent) and a negative control well (broth medium only).
-
-
Preparation of Microbial Inoculum:
-
From a fresh culture of the test microorganism on an agar plate, select several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute this standardized suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the negative control) with 100 µL of the prepared microbial inoculum, resulting in a final volume of 200 µL per well.
-
Cover the plate and incubate under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for fungi).
-
-
Determination of MIC:
-
Following incubation, visually inspect the microtiter plate for microbial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.
-
Visualizations
Experimental Workflow
References
Validating the Mechanism of Action: A Comparative Analysis of a Tryptamine Analog
Disclaimer: Due to the limited availability of published experimental data on 2-(1H-indol-3-yl)-2-methylpropan-1-amine, this guide provides a comprehensive analysis of its close structural analog, N,N-Dimethyltryptamine (DMT) . The information presented below is intended to serve as a comparative reference for researchers, scientists, and drug development professionals, highlighting the established mechanism of action and experimental validation for a well-studied tryptamine.
Introduction to N,N-Dimethyltryptamine (DMT)
N,N-Dimethyltryptamine (DMT) is a naturally occurring psychedelic compound found in many plants and animals.[1] It is a classic serotonergic hallucinogen, and its mechanism of action has been the subject of extensive research. This guide will delve into the pharmacodynamics of DMT, presenting key experimental findings and methodologies used to elucidate its interaction with various receptor systems.
Data Presentation: Quantitative Analysis of DMT Receptor Interactions
The following tables summarize the receptor binding affinities and functional activity of DMT, providing a quantitative basis for understanding its mechanism of action.
Table 1: Comparative Receptor Binding Affinities (Kᵢ, nM) of DMT
| Receptor/Transporter | N,N-Dimethyltryptamine (DMT) (Kᵢ, nM) | Key Observations |
| Serotonin Receptors | ||
| 5-HT₁ₐ | 6.5 - 2100[2][3] | DMT exhibits a variable but distinct affinity for the 5-HT₁ₐ receptor.[3] |
| 5-HT₁ₒ | Inactive | |
| 5-HT₂ₐ | 39 - 1200[2][3] | DMT shows moderate affinity for the key psychedelic receptor, 5-HT₂ₐ.[3] |
| 5-HT₂ₒ | 49[3] | DMT displays a higher affinity for the 5-HT₂C subtype compared to other serotonin receptors.[3] |
| 5-HT₂ₒ | 190 - 2100[3] | DMT's affinity for 5-HT₂B is generally lower than for 5-HT₂ₐ.[3] |
| Other Receptors | ||
| Sigma-1 | 148[3] | DMT is a known ligand at the Sigma-1 receptor, a chaperone protein implicated in neuroplasticity.[3] |
| Transporters | ||
| SERT (Serotonin Transporter) | 1,210[3] | DMT shows weak affinity for the serotonin transporter, suggesting a limited role as a reuptake inhibitor.[3] |
Table 2: Effective Dosages of DMT by Route of Administration
| Route of Administration | Threshold Dose | Full Effects Dose | Onset of Action | Duration of Action |
| Intravenous (IV) | 15 mg[1] | 30 mg[1] | 2 - 5 minutes[4] | Up to 1 hour[1] |
| Intramuscular (IM) | 30 mg[1] | 50 - 100 mg[1] | 2 - 5 minutes[4] | 30 - 60 minutes[4] |
| Smoked/Vaporized | ~15-20 mg | 40 - 50 mg (up to 100 mg)[1][4][5] | 10 - 15 seconds[1] | < 30 minutes[2][4] |
| Oral (with MAOI) | 20 - 30 mg DMT[1] | 35 - 40 mg DMT[1] | Within 1 hour[1] | 4 - 6 hours[1] |
Signaling Pathways and Mechanism of Action
DMT's primary mechanism of action involves its interaction with serotonin receptors, particularly the 5-HT₂ₐ receptor, which is believed to mediate its psychedelic effects.[1] It acts as a non-selective agonist at most serotonin receptors.[5]
Experimental Protocols
The validation of DMT's mechanism of action relies on a variety of in vitro and in vivo experimental techniques.
Radioligand Binding Assays
Objective: To determine the binding affinity (Kᵢ) of DMT for various receptors.
Methodology:
-
Preparation of Receptor Source: Cell membranes from cell lines (e.g., HEK293) genetically engineered to express a specific human receptor (e.g., 5-HT₂ₐ) are prepared.
-
Radioligand: A radioactively labeled ligand with known high affinity for the target receptor (e.g., [³H]ketanserin for 5-HT₂ₐ) is used.[3]
-
Competition Binding: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (DMT).
-
Detection: The amount of radioligand bound to the receptors is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Functional Assays (e.g., Calcium Imaging)
Objective: To determine the functional activity (e.g., agonism, antagonism) of DMT at a specific receptor.
Methodology:
-
Cell Culture: Cells expressing the receptor of interest (e.g., 5-HT₂ₐ) are loaded with a calcium-sensitive fluorescent dye.
-
Compound Application: The cells are exposed to varying concentrations of DMT.
-
Signal Detection: Changes in intracellular calcium levels are measured using a fluorescence microscope or plate reader.
-
Data Analysis: The dose-response curve is plotted to determine the EC₅₀ (half-maximal effective concentration) and the maximum efficacy of the compound.
Metabolism of DMT
DMT is rapidly metabolized in the body, primarily by the enzyme monoamine oxidase A (MAO-A).[1] This is why DMT is not orally active unless it is co-administered with a MAO inhibitor (MAOI).[1][6][7]
Comparison with Other Tryptamines
The psychedelic effects of DMT are shared by other tryptamine derivatives, such as psilocybin and 5-MeO-DMT. However, the subjective experiences, duration of action, and potency can vary significantly, largely due to differences in their receptor binding profiles and metabolism. For instance, while DMT has a rapid onset and short duration, psilocybin (which is metabolized to psilocin) has a longer duration of action.
Conclusion
The mechanism of action of N,N-Dimethyltryptamine is primarily attributed to its agonist activity at serotonin receptors, with the 5-HT₂ₐ receptor playing a crucial role in its psychedelic effects. This has been validated through extensive experimental studies, including radioligand binding assays and functional assays. While no specific data is publicly available for this compound, the detailed understanding of its close analog, DMT, provides a valuable framework for predicting its potential pharmacological properties and for designing future experimental investigations. Researchers interested in this novel compound are encouraged to perform similar experimental validations to elucidate its specific mechanism of action.
References
- 1. Dimethyltryptamine - Wikipedia [en.wikipedia.org]
- 2. Neuropharmacology of N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Administration of N,N-dimethyltryptamine (DMT) in psychedelic therapeutics and research and the study of endogenous DMT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DMT: Side effects, facts, and health risks [medicalnewstoday.com]
- 6. What are the effects of DMT? [release.org.uk]
- 7. dimethyltryptamine | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
Benchmarking the Anticancer Activity of Methoxy-Substituted Indole Curcumin Derivative Against Doxorubicin and Paclitaxel
In the continuous search for more effective and less toxic cancer therapeutics, researchers have turned to synthesizing and evaluating novel compounds derived from natural products. One such promising area of research involves the chemical modification of curcumin, a polyphenol found in turmeric, to enhance its anticancer properties. This guide provides a comparative analysis of a methoxy-substituted indole curcumin derivative against two widely used chemotherapeutic agents, Doxorubicin and Paclitaxel. The data presented here is intended for researchers, scientists, and drug development professionals to provide an objective comparison of the in vitro anticancer activity of this novel compound.
Comparative Anticancer Activity
The cytotoxic effects of the methoxy-substituted indole curcumin derivative, Doxorubicin, and Paclitaxel were evaluated against three human cancer cell lines: Hep-2 (Human Laryngeal Carcinoma), A549 (Human Lung Adenocarcinoma), and HeLa (Human Cervical Adenocarcinoma). The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for each compound. Lower IC50 values are indicative of higher anticancer activity.
| Compound | Hep-2 | A549 | HeLa |
| Methoxy-substituted Indole Curcumin Derivative | 12 µM | 15 µM | 4 µM |
| Doxorubicin | 10 µM | 0.65 µM | 1 µM |
| Paclitaxel | 1.8 µM | 0.175 µM | 0.08 µM |
Note: The data indicates that while the methoxy-substituted indole curcumin derivative shows anticancer activity, Doxorubicin and Paclitaxel are significantly more potent against the A549 and HeLa cell lines. The indole curcumin derivative's activity is most comparable to Doxorubicin against the Hep-2 cell line.
Experimental Protocols
The in vitro anticancer activity of the compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.
MTT Assay Protocol:
-
Cell Seeding: Cancer cells (Hep-2, A549, and HeLa) were seeded in 96-well microplates at a density of 5 × 10^4 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the methoxy-substituted indole curcumin derivative, Doxorubicin, and Paclitaxel and incubated for 48 hours.
-
MTT Addition: After the incubation period, 100 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals were solubilized by adding 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well.
-
Absorbance Measurement: The absorbance of the solubilized formazan was measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability was calculated relative to untreated control cells. The IC50 values were then determined by plotting the percentage of viability against the logarithm of the compound concentration.
Visualizing the Experimental Workflow and Potential Signaling Pathway
To provide a clearer understanding of the experimental process and the potential mechanism of action, the following diagrams are provided.
Experimental workflow for determining IC50 values using the MTT assay.
Indole derivatives are known to affect various signaling pathways involved in cancer progression. One of the key pathways often implicated is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a crucial role in inflammation, cell survival, and proliferation.
Potential inhibition of the NF-κB signaling pathway by the indole curcumin derivative.
A Head-to-Head Comparison of Synthetic Methodologies for Indole-3-Alkylamines
Indole-3-alkylamines, a class of compounds including the neurotransmitter serotonin and the psychoactive compound psilocin, are of significant interest to researchers in medicinal chemistry and drug development. The efficient synthesis of these molecules is crucial for further research and therapeutic applications. This guide provides a head-to-head comparison of several key synthetic methodologies, offering an objective look at their performance based on experimental data.
Comparative Analysis of Synthetic Routes
The synthesis of indole-3-alkylamines can be broadly approached through two main strategies: construction of the indole ring system with the side chain already partially or fully in place, or by appending the alkylamine side chain to a pre-formed indole nucleus. This comparison focuses on the latter, more common approach. The following table summarizes the key quantitative data for some of the most prevalent synthetic methodologies.
| Methodology | Starting Material | Key Reagents & Conditions | Typical Yield | Advantages | Disadvantages |
| Speeter-Anthony Synthesis | Indole | 1. Oxalyl chloride2. Dialkylamine3. Lithium aluminum hydride (LiAlH₄) | 84-92%[1][2] | High yields, general applicability for N,N-dialkylated tryptamines.[1][3] | Use of hazardous reagents like oxalyl chloride and LiAlH₄. |
| Reductive Amination | Indole-3-acetaldehyde | Amine (e.g., dimethylamine), Reducing agent (e.g., NaBH₃CN, H₂/Pd/C) | ~20% (example with Ir catalyst)[4] | Milder conditions compared to LiAlH₄ reduction. | Yield can be variable depending on the catalyst and substrates. |
| Pictet-Spengler Reaction | Tryptamine | Aldehyde or ketone, Acid catalyst (e.g., HFIP) | Up to 96%[5] | Forms tetrahydro-β-carbolines, useful for complex alkaloids.[6] | Not a direct synthesis of simple indole-3-alkylamines. |
| Fischer Indole Synthesis | Phenylhydrazine & Ketone/Aldehyde | Acid catalyst (Brønsted or Lewis) | Variable, can be low (e.g., 5% in early examples)[7] | Highly versatile for substituted indoles.[7][8] | Requires specific precursors, may produce mixtures of isomers.[7] |
| Nenitzescu Indole Synthesis | Benzoquinone & β-aminocrotonic ester | Acid catalyst | Variable | Good for producing 5-hydroxyindoles, like serotonin.[9][10] | Limited to specific substitution patterns. |
| Bischler-Möhlau Indole Synthesis | α-bromo-acetophenone & Aniline | Heat, often harsh conditions | Can be low and inconsistent[11] | Synthesizes 2-aryl-indoles. | Harsh reaction conditions, often poor yields.[11][12] |
Key Synthetic Methodologies in Detail
Speeter-Anthony Tryptamine Synthesis
The Speeter-Anthony synthesis is a widely employed method for the preparation of N,N-disubstituted tryptamines.[3][13] The synthesis begins with the acylation of indole at the 3-position using oxalyl chloride to form an indol-3-ylglyoxylyl chloride. This intermediate is then reacted with a dialkylamine to yield an amide, which is subsequently reduced, typically with lithium aluminum hydride, to the desired tryptamine.[1][2]
Experimental Protocol: A solution of 5-benzyloxyindole in anhydrous ether is treated with oxalyl chloride to yield 5-benzyloxy-3-indoleglyoxylyl chloride.[1] This acid chloride is then dissolved in anhydrous benzene and treated with dibenzylamine to form 5-benzyloxy-3-indole-N,N-dibenzylglyoxylamide in 91% yield.[1] The resulting amide is reduced with lithium aluminum hydride in anhydrous ether to give 5-benzyloxy-3-(2-dibenzylaminoethyl)-indole in 92% yield.[1] Catalytic debenzylation then furnishes the final product.[1]
Caption: Speeter-Anthony Tryptamine Synthesis Workflow.
Reductive Amination
Reductive amination is another common method for the synthesis of indole-3-alkylamines, often employed as the final step in a multi-step synthesis. This reaction involves the condensation of an indole-3-aldehyde or ketone with an amine to form an imine or enamine, which is then reduced in situ to the corresponding amine. A variety of reducing agents can be used, including sodium cyanoborohydride, sodium triacetoxyborohydride, and catalytic hydrogenation.[14][15]
Experimental Protocol: A carbonyl compound (0.2 mmol), an internal standard (1,3,5-trimethoxybenzene, 0.1 mmol), and an iridium catalyst (2 µmol) are combined in deuterated methanol (0.5 mL) in a vial with a magnetic stir bar.[4] Solid ammonium formate (2 mmol) is added, and the solution is stirred at 37°C for 15 hours. The yield is determined by 1H NMR spectroscopy.[4]
Caption: General Workflow for Reductive Amination.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines, which are core structures in many alkaloids.[6] The reaction involves the condensation of a β-arylethylamine, such as tryptamine, with an aldehyde or ketone in the presence of an acid catalyst to form an imine, which then undergoes an intramolecular electrophilic substitution to close the ring.[16] While it does not directly yield simple indole-3-alkylamines, it is a critical reaction for building more complex molecular architectures from them.
Experimental Protocol: Tryptamine (31 mmol) and benzylaldehyde (31 mmol) are refluxed in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP, 15 mL) for 8 hours.[5] The solvent is removed by distillation to yield the corresponding tetrahydro-β-carboline in 95% isolated yield.[5]
Caption: Pictet-Spengler Reaction Pathway.
Modern Methodologies: Transition-Metal Catalysis
In recent years, transition-metal-catalyzed reactions have emerged as powerful alternatives for the synthesis of indoles and their derivatives.[17][18] These methods often offer higher efficiency, selectivity, and functional group tolerance compared to classical methods.[17] For instance, palladium-catalyzed cross-coupling reactions can be used to construct the indole ring or to functionalize the indole nucleus at various positions.[19][20] While a detailed quantitative comparison is beyond the scope of this guide due to the vast number of different catalysts and reaction conditions, these methods represent the cutting edge of indole synthesis and are increasingly being adopted in both academic and industrial settings.
Conclusion
The choice of synthetic methodology for a particular indole-3-alkylamine depends on several factors, including the desired substitution pattern, the availability of starting materials, and the scale of the synthesis. The Speeter-Anthony synthesis remains a robust and high-yielding method for N,N-dialkylated tryptamines. Reductive amination offers a milder alternative, though yields can be more variable. The Pictet-Spengler reaction is unparalleled for the construction of the tetrahydro-β-carboline framework. For the synthesis of the indole core itself, the Fischer indole synthesis is a classic and versatile choice, while the Nenitzescu and Bischler-Möhlau syntheses provide access to specific substitution patterns. The continued development of transition-metal-catalyzed methods is expected to provide even more efficient and selective routes to these important molecules in the future.
References
- 1. The Speeter-Anthony Tryptamine Synthesis - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. Chemoenzymatic Synthesis of 5-Methylpsilocybin: A Tryptamine with Potential Psychedelic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical chemistry of synthetic routes to psychoactive tryptamines. Part II. Characterisation of the Speeter and Anthony synthetic route to N,N-dialkylated tryptamines using GC-EI-ITMS, ESI-TQ-MS-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-(1H-INDOL-3-YL)-ETHYLAMINE synthesis - chemicalbook [chemicalbook.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 12. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 13. Speeter–Anthony route - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. mdpi.com [mdpi.com]
- 16. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. The role of commonly used transition metals in total synthesis of indole alkaloids - Arabian Journal of Chemistry [arabjchem.org]
- 20. Recent Advances in the Synthesis of 3,n-Fused Tricyclic Indole Skeletons via Palladium-Catalyzed Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Selectivity Analysis of 1-(1H-indol-3-yl)-2-methylpropan-2-amine and Related Tryptamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the selectivity of the tryptamine derivative 1-(1H-indol-3-yl)-2-methylpropan-2-amine, commonly known as α,α-dimethyltryptamine. Due to a scarcity of comprehensive selectivity data for this specific compound, this analysis incorporates data from its close structural analogs, N,N-dimethyltryptamine (DMT) and α-methyltryptamine (αMT), to infer its likely biological targets and selectivity profile. This guide compares its anticipated activities with other well-characterized tryptamine-based compounds at key central nervous system targets, including serotonin (5-HT) receptors, monoamine transporters, and monoamine oxidase (MAO) enzymes.
The information presented herein is intended to provide a valuable resource for researchers engaged in the exploration of indole-based compounds for potential therapeutic applications.
Quantitative Selectivity Data
The following tables summarize the binding affinities (Ki) and functional activities (IC50 or EC50) of the subject compound's analogs and selected comparator molecules at various biological targets. This data is crucial for understanding the selectivity and potential off-target effects of these compounds.
Table 1: Binding Affinities (Ki, nM) of Tryptamine Derivatives at Human Serotonin (5-HT) Receptor Subtypes
| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT2A | 5-HT2B | 5-HT2C | 5-HT6 | 5-HT7 |
| DMT (analog of subject compound) | 183 | - | - | 127-1200 | - | 360-2630 | - | - |
| Psilocin | - | - | - | - | - | - | - | - |
| 5-MeO-DMT | 170 | - | - | 14 | - | - | - | - |
| Serotonin (Endogenous Ligand) | - | - | - | - | - | - | - | - |
Data for DMT is presented as a range from multiple studies to reflect variability in experimental conditions.[1] Data for 5-MeO-DMT and Serotonin are included for comparative purposes.
Table 2: Functional Activity (IC50, nM) at Monoamine Transporters and Monoamine Oxidase
| Compound | SERT (Uptake Inhibition) | DAT (Uptake Inhibition) | NET (Uptake Inhibition) | MAO-A Inhibition | MAO-B Inhibition |
| DMT (analog of subject compound) | 4000 | - | - | - | - |
| α-Methyltryptamine (αMT) (analog) | 21.7 | 78.6 | 112 | 380 | - |
| Psilocin | - | - | - | - | - |
| Serotonin | - | - | - | - | - |
| Dopamine | - | - | - | - | - |
| Norepinephrine | - | - | - | - | - |
DMT shows inhibitory activity at the serotonin transporter (SERT).[2] α-Methyltryptamine (αMT) demonstrates potent activity as a monoamine releasing agent and MAO-A inhibitor.[3] Endogenous monoamines are included to provide context for transporter affinity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide, providing a framework for the replication and validation of the presented data.
Radioligand Binding Assay for Serotonin Receptors
This protocol is a standard method for determining the binding affinity of a compound to specific receptor subtypes.
-
Materials:
-
Cell membranes prepared from cell lines stably expressing the human 5-HT receptor subtype of interest (e.g., 5-HT1A, 5-HT2A).
-
Radioligand specific for the receptor subtype (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-Ketanserin for 5-HT2A).
-
Test compound (e.g., α,α-dimethyltryptamine) at various concentrations.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Non-specific binding control (a high concentration of a known ligand for the receptor, e.g., serotonin).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
-
-
Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand, and either the test compound or the non-specific binding control in the assay buffer.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value (inhibitor constant) from the IC50 value using the Cheng-Prusoff equation.[4]
-
Monoamine Transporter Uptake Inhibition Assay
This functional assay measures a compound's ability to inhibit the reuptake of monoamine neurotransmitters into cells.
-
Materials:
-
HEK293 cells stably expressing the human monoamine transporter of interest (SERT, DAT, or NET).
-
Radiolabeled monoamine substrate (e.g., [3H]serotonin, [3H]dopamine, or [3H]norepinephrine).
-
Test compound at various concentrations.
-
Assay buffer (e.g., Krebs-Henseleit buffer).
-
Known transporter inhibitor for determining non-specific uptake (e.g., paroxetine for SERT, mazindol for DAT and NET).[5]
-
Scintillation counter.
-
-
Procedure:
-
Plate the transporter-expressing cells in a 96-well plate and allow them to adhere.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of the test compound or a known inhibitor (for non-specific uptake).
-
Initiate the uptake by adding the radiolabeled monoamine substrate to the wells.
-
Incubate for a short period (e.g., 1-5 minutes) at room temperature.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Determine the IC50 value by plotting the percentage of inhibition against the test compound concentration.[6][7]
-
Monoamine Oxidase (MAO) Inhibition Assay
This fluorometric assay determines the inhibitory activity of a compound against MAO-A and MAO-B.
-
Materials:
-
Procedure:
-
In a 96-well black microplate, add the MAO enzyme (either MAO-A or MAO-B) and the test compound at various concentrations in the phosphate buffer.
-
Pre-incubate the mixture to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the kynuramine substrate.
-
Incubate the plate at 37°C. The MAO enzyme will convert kynuramine to 4-hydroxyquinoline, a fluorescent product.
-
Measure the increase in fluorescence over time using a microplate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[11]
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
- 1. Frontiers | A pilot study of cerebral metabolism and serotonin 5-HT2A receptor occupancy in rats treated with the psychedelic tryptamine DMT in conjunction with the MAO inhibitor harmine [frontiersin.org]
- 2. Neuropharmacology of N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α-Methyltryptamine - Wikipedia [en.wikipedia.org]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 11. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Reproducible and Robust Assays of 2-(1H-indol-3-yl)-2-methylpropan-1-amine and its Analogs
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of key assays for the characterization of 2-(1H-indol-3-yl)-2-methylpropan-1-amine, a substituted tryptamine, and its analogs. Ensuring the reproducibility and robustness of these assays is paramount for generating reliable data in drug discovery and development.
Substituted tryptamines are a broad class of compounds, many of which, like serotonin, are neuromodulators.[1] Their therapeutic potential and mechanism of action are of significant interest. The compound this compound, with CAS number 30830-27-4, belongs to this family.[2] The biological activity of such molecules is often assessed through their interaction with serotonin receptors and their susceptibility to metabolism by monoamine oxidases (MAO).[3] This guide focuses on the common assays used to profile these interactions, with a special emphasis on their reproducibility and robustness.
Comparison of Key Assays for Tryptamine Derivatives
The selection of an appropriate assay depends on the specific research question, available resources, and desired throughput. Below is a comparison of common assays used to characterize tryptamine derivatives.
| Assay Type | Principle | Common Readout | Key Performance Metrics | Typical Throughput |
| Receptor Binding Assays | ||||
| Radioligand Binding Assay | Measures the displacement of a radiolabeled ligand from a receptor by the test compound.[4][5] | Radioactivity (Scintillation counting) | Ki (inhibitory constant), Bmax (receptor density) | Medium to High |
| Fluorescence Polarization (FP) | Measures the change in polarization of fluorescently labeled ligand upon binding to a receptor. | Fluorescence Polarization | Kd (dissociation constant), Z'-factor | High |
| Functional Assays | ||||
| Calcium Mobilization Assay | Measures the increase in intracellular calcium following the activation of Gq-coupled receptors (e.g., 5-HT2A).[5] | Fluorescence Intensity | EC50 (half-maximal effective concentration), Emax (maximum efficacy) | High |
| GTPγS Binding Assay | Measures the binding of a non-hydrolyzable GTP analog ([35S]GTPγS) to G-proteins upon receptor activation.[6] | Radioactivity | EC50, Emax | Medium |
| Enzyme Inhibition Assays | ||||
| Monoamine Oxidase (MAO) Activity Assay | Measures the inhibition of MAO enzymes, which metabolize tryptamines.[3][7] | Fluorescence or Absorbance | IC50 (half-maximal inhibitory concentration) | High |
| In Vivo Behavioral Assays | ||||
| Head-Twitch Response (HTR) in Rodents | A behavioral proxy for 5-HT2A receptor activation and potential hallucinogenic effects.[8] | Number of head twitches | ED50 (half-maximal effective dose) | Low to Medium |
Experimental Protocols
Detailed and standardized protocols are crucial for ensuring the reproducibility of experimental results. Below are representative protocols for key assays.
Radioligand Binding Assay for 5-HT2A Receptor
This protocol is adapted from standard methods for characterizing tryptamine derivatives.[4][5]
Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT2A receptor.
Materials:
-
Cell membranes expressing the human 5-HT2A receptor.
-
Radiolabeled ligand (e.g., [3H]ketanserin).
-
Test compound: this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a multi-well plate, combine the cell membranes, [3H]ketanserin (at a concentration near its Kd), and varying concentrations of the test compound or vehicle.
-
Incubate at room temperature for a defined period (e.g., 60 minutes) to reach binding equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Determine the IC50 value by non-linear regression and calculate the Ki value using the Cheng-Prusoff equation.
Monoamine Oxidase (MAO) Inhibition Assay
This fluorometric assay is a common method for screening MAO inhibitors.[9][10]
Objective: To determine the IC50 of this compound for MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
Horseradish peroxidase (HRP).
-
Fluorescent probe (e.g., Amplex Red).
-
Test compound: this compound.
-
Known inhibitors for controls (e.g., clorgyline for MAO-A, pargyline for MAO-B).[9]
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4).
Procedure:
-
Prepare serial dilutions of the test compound and control inhibitors.
-
In a black 96-well plate, add the MAO enzyme (A or B) and the test compound or control.
-
Pre-incubate for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding a mixture of the substrate, HRP, and fluorescent probe.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence intensity (e.g., λex = 530 nm, λem = 585 nm).
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value using non-linear regression.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental designs can aid in understanding and troubleshooting assays.
Caption: Simplified 5-HT2A receptor Gq signaling pathway.
Caption: A typical experimental workflow for characterizing tryptamine analogs.
Conclusion
The robust and reproducible characterization of this compound and its analogs is essential for advancing our understanding of their therapeutic potential. By employing well-validated assays and adhering to detailed experimental protocols, researchers can generate high-quality, reliable data. This guide provides a framework for selecting and implementing appropriate assays, thereby contributing to the successful progression of drug discovery and development projects in this important class of compounds.
References
- 1. Substituted tryptamine - Wikipedia [en.wikipedia.org]
- 2. CAS RN 30830-27-4 | Fisher Scientific [fishersci.com]
- 3. Monoamine oxidase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An improved fluorimetric assay for brain monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Four Novel Synthetic Tryptamine Analogs Induce Head-Twitch Responses and Increase 5-HTR2a in the Prefrontal Cortex in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. resources.bio-techne.com [resources.bio-techne.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 2-(1H-indol-3-yl)-2-methylpropan-1-amine
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the safe disposal of 2-(1H-indol-3-yl)-2-methylpropan-1-amine, a compound that requires careful handling due to its chemical properties. The following procedures are based on general best practices for the disposal of flammable and potentially corrosive amine compounds.
Immediate Safety and Handling Considerations
Before commencing any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A flame-retardant lab coat.
-
Work Area: All handling of this compound should be conducted in a well-ventilated chemical fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound must be treated as a hazardous waste process. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine the physical state of the waste (solid or liquid) and identify any solvents or other chemicals it may be mixed with.
-
Segregate the Waste: This compound is a non-halogenated organic amine. It must be segregated from other waste streams to prevent dangerous reactions. At a minimum, keep it separate from:
Step 2: Containerization and Labeling
-
Select a Compatible Container: Use a clean, dry, and chemically compatible container with a secure, tight-fitting lid. Do not use metal containers for amines.[3] Glass or polyethylene containers are generally suitable.
-
Label the Container: The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[4] Also, list all other components and their approximate percentages. The accumulation start date should also be clearly visible.
Step 3: Storage and Accumulation
-
Designated Storage Area: Store the sealed waste container in a designated satellite accumulation area (SAA) that is near the point of generation.[2][4]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Follow Accumulation Limits: Adhere to your institution's limits for the amount of hazardous waste that can be accumulated in a laboratory.
Step 4: Arranging for Final Disposal
-
Contact EHS: Once the waste container is full or has reached the maximum accumulation time, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[5][6]
-
Documentation: Complete all necessary waste disposal forms as required by your institution.
Quantitative Data Summary
While specific quantitative data for this compound is not available, the following table summarizes general guidelines for laboratory chemical waste.
| Parameter | Guideline | Source |
| pH for Sewer Disposal | Generally between 5.0 and 9.0 for non-hazardous, water-soluble substances. Not applicable to this compound. | General laboratory safety guidelines. |
| Satellite Accumulation | Typically up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste. | --INVALID-LINK-- |
| Container Headspace | Leave at least 10% headspace in liquid waste containers to allow for vapor expansion. | General laboratory safety guidelines. |
Experimental Protocols
No specific experimental protocols for the neutralization or in-lab treatment of this compound are recommended without a formal risk assessment by qualified personnel. The primary and recommended disposal method is through a licensed hazardous waste contractor.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. rtong.people.ust.hk [rtong.people.ust.hk]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. benchchem.com [benchchem.com]
- 6. collectandrecycle.com [collectandrecycle.com]
Personal protective equipment for handling 2-(1H-indol-3-yl)-2-methylpropan-1-amine
Disclaimer: A specific Safety Data Sheet (SDS) for 2-(1H-indol-3-yl)-2-methylpropan-1-amine was not available. The following guidance is based on the safety information for the closely related compound, 1-(1H-indol-3-yl)-2-methylpropan-2-amine, and general safety protocols for indole and amine compounds. Researchers should always conduct a thorough risk assessment before handling any chemical.
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for tears or holes before and after use. |
| Skin and Body Protection | Laboratory coat | A standard laboratory coat should be worn and buttoned to its full length. |
| Respiratory Protection | Not typically required for small quantities | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary. |
Operational Plan: Step-by-Step Handling and Disposal
A systematic approach to handling and disposal is crucial for laboratory safety.
Receiving and Inspection
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Ensure the container is properly labeled with the chemical name and any hazard warnings.
-
Verify that the received chemical matches the order.
Storage
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed to prevent contamination.
-
Store away from incompatible materials such as strong oxidizing agents and acids.
Handling and Use
-
All handling of this compound should be performed in a well-ventilated laboratory, preferably within a chemical fume hood.
-
Before use, allow the container to reach room temperature to avoid moisture condensation.
-
Weigh and handle the solid material carefully to minimize dust generation.
-
Wash hands thoroughly with soap and water after handling.
Spill Management
-
In case of a small spill, carefully sweep up the solid material, avoiding dust formation.
-
Place the spilled material into a sealed, labeled container for disposal.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal
-
Dispose of waste in accordance with all local, state, and federal regulations.
-
Unused material and contaminated waste should be placed in a clearly labeled, sealed container.
-
Do not dispose of this chemical down the drain or in the general waste.
Experimental Workflow and Disposal Diagram
The following diagram illustrates the key decision points and steps in the handling and disposal workflow for this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
(Structure to be confirmed)